molecular formula C12H14O2 B15484364 5-Benzyloxan-2-one CAS No. 10413-14-6

5-Benzyloxan-2-one

Cat. No.: B15484364
CAS No.: 10413-14-6
M. Wt: 190.24 g/mol
InChI Key: UZIJRUIEROQNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxan-2-one is a chemical compound offered for research and development purposes. Researchers are investigating its potential applications, which may include use as a synthetic intermediate in organic chemistry and pharmaceutical development. Its specific mechanism of action and research value are areas of active study. This product is intended for use by qualified laboratory professionals only. Intended Use and Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. It is not for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10413-14-6

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-benzyloxan-2-one

InChI

InChI=1S/C12H14O2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

UZIJRUIEROQNJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OCC1CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-(Benzyloxy)pentan-2-one: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)pentan-2-one, a benzyloxy derivative of pentanone. Due to a notable scarcity of published research on this specific molecule, this document consolidates available chemical data and presents a potential synthesis pathway based on established organic chemistry principles. Furthermore, it explores the prospective biological significance of this compound by examining the known neuroprotective activities of structurally related ketones. This paper aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of 5-(Benzyloxy)pentan-2-one.

Chemical Structure and Properties

5-(Benzyloxy)pentan-2-one, with the IUPAC name 5-(phenylmethoxy)pentan-2-one, is an organic compound characterized by a pentanone backbone with a benzyloxy group at the 5-position.[1]

Chemical Structure:

Chemical structure of 5-(Benzyloxy)pentan-2-one

Table 1: Chemical Identifiers and Computed Properties

Identifier/PropertyValueSource
Molecular Formula C₁₂H₁₆O₂PubChem[1]
Molecular Weight 192.25 g/mol PubChem[1]
IUPAC Name 5-(phenylmethoxy)pentan-2-onePubChem[1]
CAS Number 13329-18-5PubChem[1]
Canonical SMILES CC(=O)CCCOCC1=CC=CC=C1PubChem[1]
InChI Key RLNOMTIXRVLMNC-UHFFFAOYSA-NPubChem[1]
XLogP3 1.9PubChem
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 5PubChem[1]

Synthesis Methodology

Proposed Synthesis of 5-(Benzyloxy)pentan-2-one:

The synthesis would likely proceed via a Williamson ether synthesis, a well-established method for forming ethers.

Reaction Scheme:

5-hydroxy-2-pentanone + Benzyl (B1604629) bromide → 5-(Benzyloxy)pentan-2-one + HBr

Experimental Protocol (Hypothetical):

  • Materials: 5-hydroxy-2-pentanone, benzyl bromide, a suitable base (e.g., sodium hydride or silver(I) oxide), and an appropriate aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

  • Procedure:

    • To a solution of 5-hydroxy-2-pentanone in the chosen solvent, the base is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming an alkoxide.

    • Benzyl bromide is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography.

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product can then be purified by column chromatography to yield pure 5-(Benzyloxy)pentan-2-one.

This protocol is based on general principles of organic synthesis and would require optimization for yield and purity.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 5-(Benzyloxy)pentan-2-one is currently lacking. However, the broader class of ketones has been shown to possess significant biological effects, particularly in the context of neuroprotection.

Studies have demonstrated that ketones can protect neurons from excitotoxicity, a process implicated in various neurological disorders.[2][3] One of the key mechanisms underlying this neuroprotective effect is the ability of ketones to reduce the production of reactive oxygen species (ROS) in mitochondria.[2][3] This is achieved by increasing the oxidation of NADH in the mitochondrial respiratory chain, which enhances mitochondrial respiration and reduces the generation of harmful free radicals.[2][3]

Given its ketone functional group, it is plausible that 5-(Benzyloxy)pentan-2-one could exhibit similar neuroprotective properties. The presence of the benzyloxy group may influence its lipophilicity and ability to cross the blood-brain barrier, potentially modulating its bioavailability and efficacy.

Hypothetical Neuroprotective Signaling Pathway of Ketones:

The following diagram illustrates a simplified, hypothetical signaling pathway for the neuroprotective effects of ketones based on available literature.

G Hypothetical Neuroprotective Mechanism of Ketones cluster_neuron Neuron cluster_intervention Intervention Glutamate (B1630785) Excess Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Mitochondria Mitochondria Excitotoxicity->Mitochondria ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage / Apoptosis OxidativeStress->NeuronalDamage Ketones Ketone Bodies (e.g., 5-(Benzyloxy)pentan-2-one) NADH_Oxidation Increased NADH Oxidation Ketones->NADH_Oxidation promotes Mitochondrial_Respiration Enhanced Mitochondrial Respiration NADH_Oxidation->Mitochondrial_Respiration Reduced_ROS Decreased ROS Production Mitochondrial_Respiration->Reduced_ROS results in Reduced_ROS->OxidativeStress inhibits G Experimental Workflow for Investigating 5-(Benzyloxy)pentan-2-one cluster_invitro In Vitro Assays Synthesis Synthesis and Purification of 5-(Benzyloxy)pentan-2-one Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Studies Characterization->InVitro InVivo In Vivo Studies InVitro->InVivo Promising results lead to CellViability Cell Viability Assays InVitro->CellViability ROS_Measurement ROS Production Measurement InVitro->ROS_Measurement MitochondrialFunction Mitochondrial Function Assays InVitro->MitochondrialFunction Toxicity Toxicity Assessment InVivo->Toxicity PKPD Pharmacokinetics and Pharmacodynamics InVivo->PKPD Efficacy Efficacy Studies in Disease Models InVivo->Efficacy

References

Synthesis of 5-Benzyloxan-2-one and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 5-benzyloxan-2-one and its derivatives. Due to the absence of a direct, one-step synthesis in surveyed literature, this document outlines plausible and scientifically sound multi-step methodologies based on established organic chemistry principles. The guide includes detailed, albeit generalized, experimental protocols, quantitative data from analogous syntheses, and visualizations of the synthetic pathways.

Introduction

This compound, a derivative of δ-valerolactone, represents a class of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The presence of the benzyl (B1604629) group at the 5-position introduces aromaticity and lipophilicity, which can significantly influence the molecule's biological activity and pharmacokinetic properties. This guide explores viable synthetic strategies for obtaining this target molecule and its analogs, providing a foundation for further research and development.

Synthetic Strategies

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. The first strategy involves the construction of a 5-hydroxy-5-phenylpentanoic acid precursor followed by lactonization. The second strategy utilizes a Reformatsky reaction to build the carbon skeleton.

Strategy 1: Friedel-Crafts Acylation, Reduction, and Lactonization

This three-step approach is a classical and reliable method for the synthesis of 5-aryl substituted lactones.

Overall Synthetic Pathway:

Synthesis_Strategy_1 A Glutaric Anhydride (B1165640) + Benzene (B151609) B 5-Oxo-5-phenylpentanoic acid A->B AlCl3 (Friedel-Crafts Acylation) C 5-Hydroxy-5-phenylpentanoic acid B->C NaBH4 (Reduction) D This compound (target) C->D Acid catalyst (Lactonization)

Caption: Friedel-Crafts acylation followed by reduction and lactonization.

2.1.1. Step 1: Friedel-Crafts Acylation of Benzene with Glutaric Anhydride

This step forms the key intermediate, 5-oxo-5-phenylpentanoic acid.

  • Reaction: Glutaric anhydride reacts with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 5-oxo-5-phenylpentanoic acid.

  • Experimental Protocol (General):

    • To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane (B109758) or nitrobenzene), add glutaric anhydride.

    • Slowly add benzene to the mixture while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by carefully pouring the mixture over crushed ice and an aqueous solution of a strong acid (e.g., HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2.1.2. Step 2: Reduction of 5-Oxo-5-phenylpentanoic acid

The keto group of the intermediate is selectively reduced to a hydroxyl group.

  • Reaction: 5-Oxo-5-phenylpentanoic acid is reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to yield 5-hydroxy-5-phenylpentanoic acid.[1]

  • Experimental Protocol (General):

    • Dissolve 5-oxo-5-phenylpentanoic acid in a suitable solvent (e.g., methanol (B129727) or a mixture of THF and water).

    • Cool the solution to 0 °C and slowly add sodium borohydride in portions.

    • Stir the reaction mixture at room temperature for a few hours until the reduction is complete.[1]

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to decompose the excess borohydride.

    • Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.

2.1.3. Step 3: Lactonization of 5-Hydroxy-5-phenylpentanoic acid

The final step involves the intramolecular cyclization of the hydroxy acid to form the δ-lactone.

  • Reaction: 5-Hydroxy-5-phenylpentanoic acid undergoes acid-catalyzed intramolecular esterification to form 5-phenyloxan-2-one (B11768661) (a close analog of the target molecule).

  • Experimental Protocol (General):

    • Dissolve 5-hydroxy-5-phenylpentanoic acid in a non-polar solvent that allows for azeotropic removal of water (e.g., toluene (B28343) or benzene).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the resulting lactone by column chromatography or distillation.

Strategy 2: Reformatsky Reaction

The Reformatsky reaction provides an alternative for the formation of the β-hydroxy ester core structure, which can be elaborated to the target lactone.

Synthesis_Strategy_2 A Benzaldehyde (B42025) + Ethyl γ-bromocrotonate B Ethyl 5-hydroxy-5-phenyl-2-pentenoate A->B Zn, heat (Reformatsky Reaction) C 5-Hydroxy-5-phenylpentanoic acid B->C 1. H2, Pd/C 2. LiOH (Hydrolysis) D This compound (target) C->D Acid catalyst (Lactonization)

Caption: Reformatsky reaction followed by reduction, hydrolysis, and lactonization.

  • Reaction: Benzaldehyde reacts with an α-haloester, such as ethyl γ-bromocrotonate, in the presence of zinc metal to form a β-hydroxy ester.[2][3]

  • Experimental Protocol (General):

    • Activate zinc dust by washing with dilute HCl, water, ethanol, and then ether, followed by drying under vacuum.

    • In a flask equipped with a reflux condenser, add the activated zinc and a crystal of iodine in an anhydrous solvent (e.g., benzene or THF).

    • Add a small amount of the ethyl γ-bromocrotonate to initiate the reaction.

    • Once the reaction starts, add a mixture of benzaldehyde and the remaining ethyl γ-bromocrotonate dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour.

    • Cool the reaction and quench with dilute sulfuric acid.

    • Separate the organic layer, wash, dry, and concentrate it.

    • The resulting unsaturated hydroxy ester would then require reduction of the double bond (e.g., catalytic hydrogenation) and hydrolysis of the ester to the carboxylic acid, followed by lactonization as described in Strategy 1.

Quantitative Data

The following table summarizes typical yields for reactions analogous to the steps described above, as reported in the literature for similar substrates.

StepReactionReagentsTypical Yield (%)Reference
1aFriedel-Crafts AcylationGlutaric anhydride, Fluorobenzene, AlCl₃Not specified[1]
2aReduction of Keto-acid5-(4-fluorophenyl)-5-oxopentanoic acid, NaBH₄Not specified[1]
3aLactonization5-(4-fluorophenyl)-5-hydroxypentanoic acidNot specified[1]

Derivatives and Further Functionalization

The core structure of this compound can be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Aromatic Ring Substitution: By starting with substituted benzenes in the Friedel-Crafts acylation or substituted benzaldehydes in the Reformatsky reaction, a variety of substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced on the phenyl ring.

  • Lactone Ring Modification: The lactone ring itself can be a target for further reactions, such as α-alkylation or functionalization at other positions, although these transformations can be challenging.

Biological Context and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, related lactone-containing compounds have shown a wide range of biological activities. For instance, some γ- and δ-lactones exhibit antimicrobial, antifungal, and cytotoxic properties. The introduction of a benzyl group could modulate these activities or introduce new ones.

Should a derivative of this compound be identified as a modulator of a specific biological pathway, a diagram illustrating its mechanism of action would be constructed. For example, if a compound were found to be an inhibitor of a particular enzyme, the following diagram could represent this interaction.

Enzyme_Inhibition sub Substrate enz Enzyme sub->enz Binds to active site prod Product enz->prod Catalyzes conversion inhib This compound Derivative inhib->enz Inhibits

Caption: General representation of enzyme inhibition.

Conclusion

This technical guide outlines robust and feasible synthetic strategies for the preparation of this compound and its derivatives. While direct synthesis protocols are not currently published, the presented multi-step approaches, based on well-established organic reactions, provide a solid framework for researchers to produce these compounds for further investigation. The exploration of the biological activities of this class of molecules is a promising area for future research in drug discovery and development.

References

5-Benzyloxan-2-one CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-(Benzyloxy)pentan-2-one, a ketone of interest in organic synthesis and potential pharmaceutical applications. Key identifiers, physicochemical properties, and a detailed synthesis protocol are presented. This guide is intended to serve as a foundational resource for researchers engaged in the study and utilization of this compound.

Chemical Identification and Properties

5-(Benzyloxy)pentan-2-one, a benzyloxy derivative of pentan-2-one, is a chemical compound with potential applications in various research and development sectors.

IdentifierValueReference
IUPAC Name 5-(phenylmethoxy)pentan-2-one[1]
CAS Number 13329-18-5[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]

A summary of its computed physicochemical properties is provided in the table below.

PropertyValueReference
XLogP3 2.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Exact Mass 192.115029749 g/mol [1]
Monoisotopic Mass 192.115029749 g/mol [1]
Topological Polar Surface Area 26.3 Ų[1]
Heavy Atom Count 14
Complexity 160[1]

Synthesis Protocol

Hypothetical Experimental Protocol:

  • Step 1: Deprotonation. To a solution of 5-hydroxypentan-2-one in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added at 0 °C to form the corresponding alkoxide.

  • Step 2: Benzylation. Benzyl (B1604629) bromide is then added to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography.

  • Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield 5-(benzyloxy)pentan-2-one.

Potential Applications in Research and Drug Development

While specific biological activities for 5-(Benzyloxy)pentan-2-one are not extensively documented in the public domain, compounds containing the benzyloxy and ketone moieties are of interest in medicinal chemistry. The benzyloxy group can serve as a protecting group or as a pharmacophoric element that interacts with biological targets. Ketones are versatile functional groups that can participate in various chemical transformations and may be involved in binding to receptor sites. Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound.

Logical Workflow for Synthesis

The logical workflow for the proposed synthesis of 5-(Benzyloxy)pentan-2-one is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification 5-hydroxypentan-2-one 5-hydroxypentan-2-one Deprotonation Deprotonation 5-hydroxypentan-2-one->Deprotonation Benzyl bromide Benzyl bromide Benzylation Benzylation Benzyl bromide->Benzylation Sodium hydride Sodium hydride Sodium hydride->Deprotonation Deprotonation->Benzylation Quenching Quenching Benzylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification 5-(Benzyloxy)pentan-2-one 5-(Benzyloxy)pentan-2-one Purification->5-(Benzyloxy)pentan-2-one

Caption: Synthesis workflow for 5-(Benzyloxy)pentan-2-one.

References

A Technical Guide to the Spectroscopic Characterization of 5-Benzyloxan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the spectroscopic characterization of 5-Benzyloxan-2-one. Due to the absence of publicly available experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be working with or synthesizing similar molecules.

Introduction

This compound, systematically named 5-(benzyloxy)tetrahydro-2H-pyran-2-one, is a derivative of δ-valerolactone. Its structure incorporates a lactone ring, which is a common motif in many biologically active compounds, and a benzyloxy substituent. The spectroscopic characterization of such molecules is crucial for confirming their identity, purity, and structure, which are essential steps in chemical synthesis and drug development. This guide outlines the expected spectroscopic data for this compound and provides standardized methodologies for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H3 (α to C=O)2.5 - 2.8m2H
H41.9 - 2.2m2H
H5 (CH-O-Bn)4.0 - 4.3m1H
H6 (CH₂-O-lactone)4.3 - 4.6m2H
Benzylic CH₂4.6 - 4.8s2H
Aromatic CH7.2 - 7.4m5H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

Carbon PositionChemical Shift (ppm)
C2 (C=O)170 - 175
C328 - 32
C425 - 30
C575 - 80
C665 - 70
Benzylic CH₂70 - 75
Aromatic C (quaternary)137 - 139
Aromatic CH127 - 129
Predicted IR Data

Table 3: Predicted Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (lactone)1730 - 1750Strong
C-O-C (ether and ester)1050 - 1250Strong
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=C (aromatic)1450 - 1600Medium to Weak
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments for this compound Ionization Mode: Electron Ionization (EI)

m/zProposed Fragment
206[M]⁺• (Molecular Ion)
115[M - C₇H₇O]⁺
108[C₇H₈O]⁺• (Benzyloxy radical cation)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) would be used. For ¹³C NMR, a proton-decoupled pulse sequence would be employed with a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound (if liquid) would be placed between two sodium chloride or potassium bromide plates. If the compound is a solid, a thin film could be cast from a volatile solvent, or a potassium bromide (KBr) pellet would be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent like methanol (B129727) or dichloromethane (B109758) would be introduced into the instrument, typically via a direct insertion probe or a gas chromatograph. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range appropriate for the expected molecular weight, for instance, from m/z 40 to 400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for spectroscopic analysis.

Conclusion

An In-depth Technical Guide to 5-Benzyl-tetrahydropyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The compound 5-Benzyloxan-2-one, more systematically named 5-benzyl-tetrahydropyran-2-one, belongs to the δ-lactone class of organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis methodologies, and potential biological activities, based on available scientific literature. Due to the limited direct research on this specific molecule, data from related structures, particularly δ-lactones and tetrahydropyran (B127337) derivatives, are included to provide a broader context and potential insights.

Physical and Chemical Properties

PropertyTetrahydro-2H-pyran-2-one (δ-Valerolactone)Benzyl (B1604629) tetrahydropyran5-Benzyl-tetrahydropyran-2-one (Estimated)
Molecular Formula C₅H₈O₂[1]C₁₂H₁₆O[2]C₁₂H₁₄O₂
Molecular Weight 100.12 g/mol [1]176.25 g/mol [2]190.24 g/mol
Boiling Point 88 °C (lit.)[3]267.31 °C (est.)[4]Likely between 250-300 °C
Flash Point 4°F (for tetrahydropyran)[5]232.00 °F (est.)[4]Likely > 200 °F
Solubility Soluble in water[5]Insoluble in water (est.)Likely sparingly soluble in water, soluble in organic solvents
CAS Number 542-28-9[1]60466-73-1[2]Not available

Experimental Protocols: Synthesis of δ-Lactones

While a specific, detailed protocol for the synthesis of 5-benzyl-tetrahydropyran-2-one is not documented in the reviewed literature, a general methodology for the synthesis of δ-lactones involves the cyclization of corresponding 5-hydroxyalkanoic acids. One common method is the Baeyer-Villiger oxidation of a corresponding cyclic ketone.

General Procedure for Baeyer-Villiger Oxidation:

This method would involve the oxidation of 2-benzylcyclopentanone (B1335393) to yield 5-benzyl-tetrahydropyran-2-one.

  • Reactants: 2-benzylcyclopentanone, a peroxy acid (e.g., m-chloroperoxybenzoic acid - mCPBA) or hydrogen peroxide with a Lewis acid catalyst.[6]

  • Solvent: A suitable aprotic solvent such as dichloromethane (B109758) or chloroform.

  • Procedure: The cyclic ketone is dissolved in the solvent and cooled in an ice bath. The oxidizing agent is then added portion-wise, and the reaction is stirred at a low temperature, gradually warming to room temperature.

  • Workup: The reaction mixture is typically quenched with a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess peroxide, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and the solvent evaporated to yield the crude lactone, which can be purified by chromatography.

DOT Script for General Synthesis Workflow:

G ketone 2-Benzylcyclopentanone reaction Baeyer-Villiger Oxidation ketone->reaction reagents Peroxy Acid (e.g., mCPBA) in Aprotic Solvent reagents->reaction workup Quenching and Aqueous Workup reaction->workup purification Chromatography workup->purification product 5-Benzyl-tetrahydropyran-2-one purification->product G cluster_cell Cancer Cell lactone 5-Benzyl-tetrahydropyran-2-one (Hypothesized) protein Cellular Protein (e.g., Enzyme, Transcription Factor) lactone->protein Covalent Modification (Michael Addition) pathway Critical Cellular Pathway (e.g., Proliferation, Survival) protein->pathway Inhibition apoptosis Apoptosis / Cell Cycle Arrest pathway->apoptosis Leads to

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of heterocyclic compounds, the oxazinone core, particularly derivatives of 5-benzyloxan-2-one and related benzoxazinones, has emerged as a promising pharmacophore. This technical guide synthesizes the current understanding of the biological activities of these compounds, offering an in-depth resource for researchers, scientists, and professionals in drug development. The focus is on their significant anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity: A Multifaceted Approach to Taming Malignancy

Derivatives of the oxazinone and benzoxazinone (B8607429) core have demonstrated significant cytotoxic activity against a range of human cancer cell lines. This activity is often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and microtubule dynamics.

A noteworthy study on oxazinonaphthalene-3-one analogs revealed their potential as tubulin inhibitors. Several synthesized compounds exhibited significant to moderate cytotoxic activity against four human cancer cell lines: A2780 (ovarian carcinoma), A2780/RCIS (cisplatin-resistant ovarian carcinoma), MCF-7 (breast cancer), and MCF-7/MX (mitoxantrone-resistant breast cancer).[1][2] Notably, compounds featuring a trimethoxyphenyl group demonstrated the most potent antiproliferative activity, with IC50 values ranging from 4.47 to 52.8 μM.[1][2]

Further investigations into the mechanism of action showed that the most cytotoxic compounds induced cell cycle arrest at the G2/M phase.[1][2] This disruption of the cell cycle is a hallmark of agents that interfere with microtubule polymerization. Indeed, the most potent compound was found to inhibit tubulin polymerization in a dose-dependent manner.[2] Molecular docking studies have further elucidated the potential binding modes of these compounds within the colchicine-binding site of tubulin.[2]

Another study on benzoxazinone derivatives highlighted their ability to induce apoptosis.[3] Several derivatives exhibited significant antiproliferative activity (less than 10 μM) against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-29 (colon cancer) cell lines.[3] The most effective compounds demonstrated a high selectivity index, ranging from approximately 5 to 12-fold, indicating a greater effect on cancer cells compared to normal human fibroblasts (WI-38).[3] Mechanistically, these compounds were shown to increase the expression of p53 and caspase-3, key regulators of apoptosis, by approximately 6 to 8-fold.[3] Concurrently, they caused a significant reduction (around 60%) in the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), proteins essential for DNA replication and cell cycle progression.[3]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activities of representative oxazinone and benzoxazinone derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Oxazinonaphthalene-3-one4dA27804.47 - 52.8[1][2]
Oxazinonaphthalene-3-one5cA27804.47 - 52.8[1][2]
Oxazinonaphthalene-3-one5gA27804.47 - 20.81[1][2]
Benzoxazinone3HepG2, MCF-7, HCT-29< 10[3]
Benzoxazinone7HepG2, MCF-7, HCT-29< 10[3]
Benzoxazinone8HepG2, MCF-7, HCT-29< 10[3]
Benzoxazinone10HepG2, MCF-7, HCT-29< 10[3]
Benzoxazinone13HepG2, MCF-7, HCT-29< 10[3]
Benzoxazinone15HepG2, MCF-7, HCT-29< 10[3]
5(4H)-Oxazolone-based-sulfonamide9bHepG28.53 (µg/mL)[4]
5(4H)-Oxazolone-based-sulfonamide9fHepG26.39 (µg/mL)[4]
Experimental Protocols: Anticancer Activity Assessment

The evaluation of anticancer activity for these compounds typically involves a series of well-established in vitro assays.

1. Cell Viability and Cytotoxicity Assay (MTT Assay):

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1][2]

2. Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined period. Subsequently, both adherent and floating cells are collected.

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1][2]

3. Apoptosis and Gene Expression Analysis:

To investigate the induction of programmed cell death, various molecular biology techniques are employed.

  • Hoechst 33258 Staining: This fluorescent stain binds to DNA and is used to visualize nuclear morphology. Apoptotic cells often exhibit condensed or fragmented nuclei.[5]

  • Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI).[5]

  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis (e.g., p53, caspases) and cell cycle regulation (e.g., cdk1, topoisomerase II).[3][5]

Visualizing the Anticancer Mechanisms

The following diagrams illustrate the key experimental workflows and a generalized signaling pathway for the anticancer activity of oxazinone derivatives.

experimental_workflow_anticancer cluster_invitro In Vitro Evaluation cluster_results Key Findings start Synthesized Oxazinone Derivatives cell_lines Human Cancer Cell Lines (e.g., MCF-7, A2780) start->cell_lines Treatment mtt_assay MTT Assay (Cell Viability) cell_lines->mtt_assay ic50 IC50 Values mtt_assay->ic50 Determine IC50 flow_cytometry Flow Cytometry (Cell Cycle Analysis) g2m_arrest G2/M Phase Arrest flow_cytometry->g2m_arrest apoptosis_assay Apoptosis Assays (Hoechst, Annexin V) western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot apoptosis Induction of Apoptosis apoptosis_assay->apoptosis protein_changes Modulation of Key Proteins (p53, caspases, cdk1, topoII) western_blot->protein_changes ic50->flow_cytometry ic50->apoptosis_assay

Workflow for Anticancer Activity Evaluation.

anticancer_signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_dna DNA Replication compound Oxazinone Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits cdk1 CDK1 compound->cdk1 Downregulates p53 p53 compound->p53 Upregulates topoII Topoisomerase II compound->topoII Downregulates g2m_phase G2/M Transition tubulin->g2m_phase cdk1->g2m_phase Promotes cell_cycle_arrest Cell Cycle Arrest g2m_phase->cell_cycle_arrest Leads to bax Bax p53->bax Activates bcl2 Bcl-2 p53->bcl2 Inhibits caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 Inhibits caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes dna_synthesis DNA Synthesis topoII->dna_synthesis Required for dna_synthesis->cell_cycle_arrest

Generalized Anticancer Signaling Pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The versatility of the oxazinone scaffold extends to antimicrobial activity. Various derivatives have shown efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.

For instance, a series of 5(4H)-oxazolone-based sulfonamides were synthesized and evaluated for their antibacterial and antifungal activities.[4] Several of these compounds exhibited promising antibacterial activity, with some being particularly effective against both Gram-positive and Gram-negative bacteria.[4] Furthermore, certain derivatives displayed potent antifungal activity.[4] Interestingly, the most potent antibacterial compounds were also found to possess anti-virulence properties, reducing biofilm formation and the production of virulence factors in Pseudomonas aeruginosa and Staphylococcus aureus.[4] In silico studies suggest that this anti-virulence activity may be due to the inhibition of quorum sensing, a bacterial communication system that regulates virulence.[4]

Another study focused on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which demonstrated broad-spectrum antibacterial and antifungal activity.[6][7] Many of these derivatives were more potent than the standard drugs ampicillin (B1664943) and streptomycin (B1217042) against several bacterial pathogens.[6] The structure-activity relationship analysis revealed that the nature and position of substituents on the benzylidene ring significantly influenced the antimicrobial potency.[6] Molecular docking studies suggested that the antibacterial mechanism may involve the inhibition of MurB, an enzyme essential for peptidoglycan biosynthesis, while the antifungal activity could be attributed to the inhibition of CYP51 (14α-lanosterol demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis.[6][7]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for representative thiazolidinone derivatives.

CompoundBacterial StrainMIC (µM)MBC (µM)Reference
7Various Bacteria43.3 - 86.786.7 - 173.4[6]
9Various Bacteria125.4 - 344.8250.7 - 689.6[6]
12MRSA, E. coli, P. aeruginosa29.8 - 433.559.6 - 867.0[6]
15MRSA, E. coli, P. aeruginosa29.8 - 433.559.6 - 867.0[6]
10MRSA, E. coli, P. aeruginosa29.8 - 433.559.6 - 867.0[6]
Experimental Protocols: Antimicrobial Activity Assessment

The antimicrobial potential of these compounds is typically determined using standard microbiological techniques.

1. Broth Microdilution Method (MIC Determination):

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[6]

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate that does not contain the test compound.

  • Incubation: The agar plates are incubated to allow for the growth of any surviving microorganisms.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.[6]

3. Anti-Biofilm Assay:

This assay evaluates the ability of a compound to inhibit the formation of biofilms, which are structured communities of microorganisms that are often more resistant to antimicrobial agents.

  • Biofilm Formation: Microorganisms are allowed to form biofilms in the wells of a microtiter plate in the presence of sub-MIC concentrations of the test compounds.

  • Staining: After an incubation period, the planktonic (free-floating) cells are removed, and the adherent biofilm is stained with a dye such as crystal violet.

  • Quantification: The stained biofilm is then solubilized, and the absorbance is measured to quantify the amount of biofilm formed. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.[4]

Visualizing the Antimicrobial Mechanisms

The following diagrams illustrate the experimental workflow for antimicrobial screening and a generalized depiction of the potential targets for these compounds.

experimental_workflow_antimicrobial cluster_screening Antimicrobial Screening cluster_results Key Findings start Synthesized Derivatives pathogens Bacterial & Fungal Strains start->pathogens Testing mic_assay Broth Microdilution (MIC Determination) pathogens->mic_assay mbc_assay MBC/MFC Determination mic_assay->mbc_assay biofilm_assay Anti-Biofilm Assay mic_assay->biofilm_assay Sub-MIC concentrations mic_values MIC Values mic_assay->mic_values mbc_values MBC/MFC Values mbc_assay->mbc_values biofilm_inhibition Biofilm Inhibition biofilm_assay->biofilm_inhibition anti_virulence Anti-Virulence Activity biofilm_inhibition->anti_virulence

Workflow for Antimicrobial Activity Screening.

antimicrobial_targets cluster_bacteria Bacterial Targets cluster_fungi Fungal Targets compound Oxazinone/Thiazolidinone Derivative murB MurB Enzyme compound->murB Inhibits qs Quorum Sensing compound->qs Inhibits cyp51 CYP51 (14α-demethylase) compound->cyp51 Inhibits peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan Essential for cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Component of virulence Virulence Factor Production qs->virulence Regulates ergosterol Ergosterol Biosynthesis cyp51->ergosterol Essential for cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Component of

Potential Antimicrobial Targets.

Conclusion and Future Directions

The collective evidence strongly supports the continued exploration of this compound and related oxazinone and benzoxazinone scaffolds in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them attractive candidates for the development of novel therapeutics. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their rational design and clinical translation. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this versatile class of heterocyclic compounds.

References

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of 5-Benzyl-4-thiazolinone Derivatives as Influenza Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Influenza remains a significant global health concern due to the high mutability of the virus, which often leads to drug resistance. As a result, there is a continuous need to discover and develop novel antiviral agents. Influenza neuraminidase (NA) is a critical enzyme for the virus, as it facilitates the release of newly formed virus particles from infected cells, making it a prime target for antiviral drugs. In recent years, in silico modeling and molecular docking have become indispensable tools in the rational design and discovery of new NA inhibitors. These computational techniques offer a time- and cost-effective approach to screen large libraries of compounds and to understand the molecular interactions that govern their inhibitory activity.[1]

This technical guide provides a comprehensive overview of the in silico modeling and docking studies performed on a series of 5-benzyl-4-thiazolinone derivatives as potential influenza neuraminidase inhibitors. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational methods for the discovery of novel antiviral agents.

Computational Chemistry Methodologies

A variety of computational methods are employed to investigate the potential of 5-benzyl-4-thiazolinone derivatives as influenza NA inhibitors. These include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2][3][4][5] Both 2D and 3D-QSAR models have been developed for 5-benzyl-4-thiazolinone derivatives to predict their anti-influenza activity.[1][2][6]

  • 2D-QSAR: These models are based on molecular descriptors that are calculated from the 2D representation of the molecules. For the 5-benzyl-4-thiazolinone series, models were constructed using Genetic Function Approximation-Multi-Linear Regression (GFA-MLR) and subsequent Artificial Neural Network (GFA-ANN) analysis.[1]

  • 3D-QSAR: These models consider the 3D conformation of the molecules and are generally more predictive than 2D-QSAR models. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the two most common 3D-QSAR methods used for this class of compounds.[1][6]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, the 5-benzyl-4-thiazolinone derivatives in the active site of influenza neuraminidase.[7][8][9][10][11] This method helps to elucidate the binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the inhibitory activity.

ADMET prediction is a crucial step in early-stage drug discovery that helps to assess the drug-like properties of a compound. These predictions evaluate various pharmacokinetic and toxicological properties to identify candidates with a higher probability of success in clinical trials.

Experimental Protocols

This section provides a detailed description of the methodologies used in the in silico studies of 5-benzyl-4-thiazolinone derivatives.

A dataset of 48 5-benzyl-4-thiazolinone derivatives with reported inhibitory activities (IC50) against influenza (H1N1) neuraminidase was used for the QSAR studies. The IC50 values were converted to a logarithmic scale (pIC50) to ensure a normal distribution of the data. The dataset was divided into a training set of 35 molecules and a test set of 13 molecules.[1]

The 3D structures of the 5-benzyl-4-thiazolinone derivatives were built and energy minimized using a suitable force field, such as Amber12: EHT. The crystal structure of the target protein, influenza neuraminidase (pH1N1), was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules and co-crystallized ligands, and adding hydrogen atoms.

Molecular docking simulations were performed using software such as AutoDock Vina. The docking site was defined based on the active site residues of the neuraminidase enzyme. The docking protocol was validated by redocking the co-crystallized ligand into the active site and ensuring that the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose was less than 2.0 Å.[12]

Data Presentation

The quantitative data from the QSAR and molecular docking studies are summarized in the tables below for easy comparison.

Table 1: Statistical Parameters of the 2D and 3D-QSAR Models [1]

ModelR² (training set)
GFA-MLR0.84140.7680
GFA-ANN0.87540.8753
CoMFA_ES0.90300.5390
CoMSIA_EA0.8800.547

Table 2: Docking Scores and Key Interacting Residues for Lead Compounds [1]

CompoundDocking Score (kcal/mol)Key Hydrogen Bond Interactions
Molecule 11-TRP178, ARG152, ARG292, ARG371, TYR406
Zanamivir (Standard)-Not specified in the provided text

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes and workflows involved in the in silico drug discovery process for 5-benzyl-4-thiazolinone derivatives.

Drug_Discovery_Workflow cluster_0 In Silico Modeling cluster_1 Experimental Validation Dataset Dataset of 48 5-benzyl-4-thiazolinone derivatives QSAR 2D & 3D-QSAR Modeling Dataset->QSAR Docking Molecular Docking Dataset->Docking QSAR->Docking ADMET ADMET Prediction Docking->ADMET Synthesis Synthesis of Lead Compounds ADMET->Synthesis InVitro In Vitro Biological Assays Synthesis->InVitro

In Silico Drug Discovery Workflow

Molecular_Docking_Protocol cluster_0 Preparation cluster_1 Docking Simulation GetProtein Obtain Neuraminidase Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) GetProtein->PrepProtein DefineSite Define Docking Site PrepProtein->DefineSite GetLigand Build & Minimize Ligand Structures RunDocking Run Docking Simulation (e.g., AutoDock Vina) GetLigand->RunDocking DefineSite->RunDocking Analyze Analyze Docking Poses & Interactions RunDocking->Analyze

Molecular Docking Protocol

Conclusion

The in silico modeling and docking studies of 5-benzyl-4-thiazolinone derivatives have provided valuable insights into their potential as influenza neuraminidase inhibitors. The developed QSAR models have demonstrated good predictive ability, and molecular docking has revealed the key interactions responsible for their inhibitory activity. Several lead compounds with high predicted activity and favorable ADMET properties have been identified, warranting further investigation through synthesis and in vitro biological evaluation.[1] This work highlights the power of computational chemistry in accelerating the discovery of novel antiviral agents.

References

Navigating the Uncharted: A Technical Guide to the Handling, Storage, and Safety of 5-Benzyloxan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 5-Benzyloxan-2-one is publicly available at the time of this publication. This guide is therefore based on established best practices for the handling of novel research chemicals, and on the known hazards of structurally similar compounds containing ketone and benzyl (B1604629) ether functional groups. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel. A thorough risk assessment should be performed before commencing any work with this compound.

Introduction

This compound is a chemical compound of interest in various research and development sectors. As a novel or research-stage molecule, comprehensive safety and handling data are not yet fully established. This technical guide aims to provide a framework for its safe handling, storage, and use by extrapolating from general chemical safety principles and the known properties of its constituent functional groups: a ketone and a benzyl ether. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a precautionary approach is mandatory. The primary potential hazards are associated with the chemical's functional groups.

  • Ketones: Generally, ketones are flammable and can be irritating to the eyes, skin, and respiratory system. Some ketones can also have narcotic effects at high concentrations.

  • Benzyl Ethers: Benzyl ethers are typically stable but can form explosive peroxides upon prolonged exposure to air and light. They may also cause skin and eye irritation.

A thorough risk assessment is the first and most critical step before handling this compound.[1][2][3][4] This involves identifying the hazards, evaluating the potential for exposure, and implementing control measures to minimize risk.

Table 1: Inferred Hazard Profile of this compound
Hazard ClassificationPotential EffectsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Unknown; assume to be harmful.Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Corrosion/Irritation Potential for irritation based on functional groups.Wear appropriate protective gloves and clothing.[5]
Serious Eye Damage/Irritation Potential for irritation.Wear chemical safety goggles or a face shield.[5]
Respiratory Sensitization Unknown.Work in a well-ventilated area, preferably a chemical fume hood.[6]
Flammability Potential to be a combustible solid.Keep away from heat, sparks, and open flames.
Peroxide Formation Potential for peroxide formation upon storage.Date containers upon receipt and opening; test for peroxides periodically.

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to standard laboratory safety protocols to minimize exposure.[6][7][8][9][10]

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6][11]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.[6][8]

Table 2: Recommended Personal Protective Equipment
Body PartProtectionSpecification
Eyes/Face Safety Goggles or Face ShieldANSI Z87.1 certified.
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally suitable. Check manufacturer's compatibility charts.
Body Laboratory CoatFlame-retardant material.
Respiratory Respirator (if necessary)A NIOSH-approved respirator may be required for operations with high potential for aerosol generation.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent the formation of hazardous byproducts.[12][13][14][15]

Table 3: Storage Recommendations
ParameterRecommendationRationale
Temperature Cool, dry place.To minimize degradation and potential peroxide formation.
Light Protect from light.To prevent light-catalyzed degradation and peroxide formation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and peroxide formation.
Container Tightly sealed, appropriate container.To prevent contamination and leakage.
Incompatibilities Segregate from strong oxidizing agents, acids, and bases.To avoid potentially vigorous or explosive reactions.
Labeling Clearly label with the chemical name, date received, and date opened.For proper identification and tracking of shelf life.

Experimental Protocols: A General Framework

While specific experimental protocols will vary, the following provides a general workflow for the safe use of this compound in a laboratory setting.

Preparation
  • Risk Assessment: Conduct a detailed risk assessment for the specific experiment.

  • Information Review: Review all available safety information for all chemicals to be used.

  • PPE and Engineering Controls: Ensure all necessary PPE is available and that engineering controls (e.g., fume hood) are functioning correctly.

  • Emergency Plan: Have a clear plan for handling spills or accidental exposures.

Execution
  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound in a fume hood to minimize inhalation exposure.

  • Dissolution: If dissolving, add the solid to the solvent slowly and with stirring.

  • Reaction: Perform the reaction in a well-contained apparatus within a fume hood.

  • Work-up: Conduct all extraction and purification steps in a fume hood.

Waste Disposal
  • Segregation: Segregate waste containing this compound from other waste streams.

  • Labeling: Clearly label all waste containers.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Visualizations

Diagram 1: General Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Experiment RiskAssessment 1. Conduct Risk Assessment InfoReview 2. Review Safety Information RiskAssessment->InfoReview PPE_Setup 3. Prepare PPE & Engineering Controls InfoReview->PPE_Setup EmergencyPlan 4. Establish Emergency Plan PPE_Setup->EmergencyPlan Handling 5. Weighing and Transfer (in Fume Hood) Reaction 6. Perform Reaction (in Fume Hood) Handling->Reaction Workup 7. Purification (in Fume Hood) Reaction->Workup Decontamination 8. Decontaminate Work Area WasteDisposal 9. Segregate and Dispose of Waste Decontamination->WasteDisposal

Caption: A logical workflow for the safe handling of a research chemical.

Diagram 2: Decision Tree for Storage of this compound

StorageDecisionTree Start Receipt of This compound DateContainer Date Container (Received & Opened) Start->DateContainer CheckIncompatibles Check for Incompatible Chemicals DateContainer->CheckIncompatibles SelectLocation Select Storage Location CheckIncompatibles->SelectLocation CoolDry Cool, Dry, Dark Place SelectLocation->CoolDry InertAtmosphere Store Under Inert Atmosphere SelectLocation->InertAtmosphere Segregate Segregate from Oxidizers, Acids, Bases SelectLocation->Segregate PeriodicCheck Periodically Check for Peroxides and Degradation CoolDry->PeriodicCheck InertAtmosphere->PeriodicCheck Segregate->PeriodicCheck

Caption: A decision-making process for the proper storage of this compound.

References

The Rising Profile of Benzoxazolin-2-ones: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synthesis, biological activity, and therapeutic potential of benzoxazolin-2-one containing structures, offering a guide for researchers and drug development professionals.

The benzoxazolin-2-one scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of this versatile core, focusing on its synthesis, antimicrobial, and anticancer properties. Quantitative data from key studies are summarized for comparative analysis, detailed experimental protocols are provided for reproducibility, and crucial signaling pathways are visualized to illuminate mechanisms of action.

Synthetic Strategies for Benzoxazolin-2-one Derivatives

The synthesis of the benzoxazolin-2-one core and its derivatives has been approached through various methodologies. A common and straightforward method involves the reaction of o-aminophenols with urea (B33335) or phosgene (B1210022) equivalents. Further functionalization, primarily at the N-3 and C-6 positions, has led to a diverse library of compounds with enhanced biological activities.

General Synthesis of 3-Substituted Benzoxazolin-2-ones

A prevalent synthetic route to introduce substituents at the 3-position involves the initial formation of the benzoxazolin-2-one ring, followed by N-alkylation or N-acylation. For instance, the reaction of 2-benzoxazolinone (B145934) with various electrophiles under basic conditions affords a wide range of 3-substituted derivatives.[1]

Experimental Protocol: Synthesis of Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate [2]

A mixture of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (11.28 g, 54 mmol), methanol (B129727) (300 mL), and concentrated H₂SO₄ (1 mL) is heated under reflux for 8 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is then dissolved in ethyl acetate (B1210297) (200 mL), washed with a saturated NaHCO₃ solution (3 x 50 mL) and brine (50 mL), and dried over anhydrous Na₂SO₄. The solvent is evaporated to yield the crude product, which is then purified by recrystallization from a mixture of ethyl acetate and hexane.[2]

General Synthesis of 6-Acyl-3-Substituted Benzoxazolin-2-ones

Functionalization at the 6-position, often through Friedel-Crafts acylation, provides another avenue for structural diversification and modulation of biological activity. These 6-acyl derivatives can then be further modified at the 3-position.

Experimental Protocol: Synthesis of 6-Acyl-2-benzoxazolinones [3]

2-Benzoxazolinone or its 5-substituted derivatives are reacted with an appropriate carboxylic acid in polyphosphoric acid (PPA). The reaction mixture is heated, and upon completion, poured into ice water to precipitate the product. The crude product is then filtered, washed, and recrystallized to yield the desired 6-acyl-2-benzoxazolinone.[3]

Antimicrobial Activity of Benzoxazolin-2-one Derivatives

A significant body of research has highlighted the potential of benzoxazolin-2-one derivatives as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][4][5][6] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected benzoxazolin-2-one derivatives from a representative study.[2][6]

Compound IDStructureTest OrganismMIC (µg/mL)MBC (µg/mL)
A 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-oneS. aureus15.631.2
B. subtilis7.815.6
E. coli15.631.2
S. Enteritidis31.262.5
B N'-(3-Chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazideS. aureus7.815.6
B. subtilis3.97.8
E. coli7.815.6
S. Enteritidis15.631.2
C N'-(Furan-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazideS. aureus15.631.2
B. subtilis7.815.6
E. coli15.631.2
S. Enteritidis31.262.5
D N'-(5-Nitro-2-furfurylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazideS. aureus7.815.6
B. subtilis3.97.8
E. coli7.815.6
S. Enteritidis15.631.2
Experimental Protocol: Determination of MIC and MBC

The antimicrobial susceptibility of the synthesized compounds is determined using the broth microdilution method.[4][7]

  • Inoculum Preparation: Bacterial strains are cultured overnight, and the turbidity of the suspension is adjusted to the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto Mueller-Hinton agar (B569324) plates. The plates are incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[7]

Anticancer Activity of Benzoxazolin-2-one Derivatives

Benzoxazolin-2-one derivatives have also demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[8][9] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway, and the induction of apoptosis.

Quantitative Anticancer Data

The following table presents the in vitro anticancer activity (IC₅₀ values) of representative benzoxazolin-2-one derivatives against different cancer cell lines.[8][9]

Compound IDStructureCell LineIC₅₀ (µM)
E A benzoxazole (B165842) derivativeHepG2 (Liver Cancer)10.50
MCF-7 (Breast Cancer)15.21
F A 2-methoxy phenyl substituted benzoxazoleHepG2 (Liver Cancer)3.95
MCF-7 (Breast Cancer)4.05
G A 2,6-dimethyl phenyl substituted benzoxazoleHepG2 (Liver Cancer)10.73
MCF-7 (Breast Cancer)5.8
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of benzoxazolin-2-one derivatives is crucial for their development as therapeutic agents. Key pathways identified include the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.

VEGFR-2 Inhibition Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11][12] Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy. Certain benzoxazole derivatives have been shown to be potent inhibitors of VEGFR-2.[8][9]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Benzoxazolinone Benzoxazolin-2-one Derivative Benzoxazolinone->VEGFR2 Inhibits Signaling Downstream Signaling (PI3K/Akt, Ras/MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazolin-2-one derivatives.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Benzoxazole derivatives have been shown to induce apoptosis through the modulation of key regulatory proteins such as Bax and Bcl-2.[8][13] An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to the activation of caspases and subsequent cell death.[13]

Apoptosis_Induction Benzoxazolinone Benzoxazolin-2-one Derivative Bax Bax (Pro-apoptotic) Expression Benzoxazolinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Expression Benzoxazolinone->Bcl2 Downregulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis by benzoxazolin-2-one derivatives via modulation of Bax and Bcl-2.

Conclusion

The benzoxazolin-2-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has revealed potent antimicrobial and anticancer activities. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological properties. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing potency, selectivity, and pharmacokinetic profiles. The elucidation of their mechanisms of action, particularly the identification of specific molecular targets and signaling pathways, will be instrumental in advancing these promising compounds from the laboratory to clinical applications. This in-depth guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of benzoxazolin-2-one containing structures.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 5-Benzyloxan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of chiral 5-benzyloxan-2-one, a valuable building block in medicinal chemistry and drug development. The described method utilizes a highly efficient and enantioselective catalytic hydrogenation of a δ-keto ester, followed by spontaneous lactonization. This approach offers high yields and excellent stereocontrol, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Introduction

Chiral δ-lactones, such as this compound, are important structural motifs found in a variety of natural products and pharmacologically active compounds. Their stereochemistry often plays a crucial role in their biological activity. Consequently, the development of robust and efficient methods for their enantioselective synthesis is of significant interest to the scientific community. The protocol outlined below is based on the well-established methodology of asymmetric hydrogenation of ketoesters, which has been successfully applied to the synthesis of a wide range of chiral lactones with high enantiopurity.[1][2]

The key transformation in this synthetic route is the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol. This is achieved using a chiral catalyst, which creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Subsequent intramolecular cyclization (lactonization) of the resulting hydroxy ester proceeds stereospecifically to afford the desired chiral δ-lactone.

Overall Synthetic Strategy

The synthesis of chiral this compound is accomplished in two main steps from a readily available δ-keto ester precursor. The overall workflow is depicted in the diagram below.

experimental_workflow start Start: Ethyl 5-oxo-6-phenylhexanoate step1 Asymmetric Hydrogenation - Chiral Ru-catalyst - H2 gas - Methanol (B129727) start->step1 intermediate Chiral Hydroxy Ester (not isolated) step1->intermediate step2 Spontaneous Lactonization (in situ) intermediate->step2 product Final Product: Chiral this compound step2->product purification Purification (Silica Gel Chromatography) product->purification analysis Analysis - NMR - Chiral HPLC - Optical Rotation purification->analysis

Caption: Experimental workflow for the asymmetric synthesis of chiral this compound.

Key Reaction Mechanism: Asymmetric Hydrogenation

The enantioselectivity of the synthesis is determined in the asymmetric hydrogenation step. A widely used and highly effective catalyst for this transformation is a Ruthenium complex with a chiral diamine ligand, such as RuCl2--INVALID-LINK--. The proposed catalytic cycle involves the coordination of the ketoester to the chiral ruthenium hydride species, followed by the stereoselective transfer of a hydride to the carbonyl carbon.

catalytic_cycle catalyst Chiral Ru-H Catalyst complex Catalyst-Substrate Complex catalyst->complex Coordination substrate δ-Keto Ester substrate->complex hydride_transfer Diastereoselective Hydride Transfer complex->hydride_transfer product_release Product Release & Catalyst Regeneration hydride_transfer->product_release product_release->catalyst H2 product Chiral Hydroxy Ester product_release->product

Caption: Simplified catalytic cycle for the asymmetric hydrogenation of a δ-keto ester.

Experimental Protocols

Materials and Equipment
  • Starting Material: Ethyl 5-oxo-6-phenylhexanoate

  • Catalyst: RuCl2--INVALID-LINK-- (or similar chiral Ru or Ir catalyst)

  • Solvent: Anhydrous methanol (MeOH)

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker), standard laboratory glassware, rotary evaporator, silica (B1680970) gel for column chromatography, NMR spectrometer, chiral HPLC system, polarimeter.

Protocol 1: Asymmetric Hydrogenation and Lactonization
  • Reactor Preparation: Ensure the high-pressure hydrogenation reactor is clean, dry, and has been purged with an inert gas (e.g., argon or nitrogen).

  • Charging the Reactor: To the reactor vessel, add ethyl 5-oxo-6-phenylhexanoate (1.0 eq).

  • Catalyst Addition: In a separate vial, dissolve the chiral ruthenium catalyst (0.005 - 0.01 eq) in anhydrous methanol. Transfer the catalyst solution to the reactor vessel.

  • Solvent Addition: Add a sufficient volume of anhydrous methanol to the reactor to achieve a substrate concentration of 0.1-0.5 M.

  • Sealing and Purging: Seal the reactor and purge several times with hydrogen gas to remove any residual air.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Begin stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, which is the chiral this compound, is obtained as an oil.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Analysis: Characterize the purified product by NMR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis. Measure the optical rotation using a polarimeter.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric synthesis of chiral this compound based on literature precedents for similar transformations.[1][3]

Parameter Value Method of Determination
Substrate Ethyl 5-oxo-6-phenylhexanoate-
Catalyst Loading 0.5 mol%-
Hydrogen Pressure 20 atm-
Reaction Temperature 50 °C-
Reaction Time 18 hoursTLC, GC-MS
Isolated Yield 85 - 95%Gravimetric
Enantiomeric Excess (e.e.) >98%Chiral HPLC
Optical Rotation Specific value depends on the enantiomerPolarimetry

Troubleshooting and Safety Precautions

  • Low Yield:

    • Ensure the catalyst is active and has not been deactivated by exposure to air or impurities.

    • Use high-purity, anhydrous solvents.

    • Ensure the hydrogenation reactor is properly sealed to maintain pressure.

  • Low Enantioselectivity:

    • Verify the purity and integrity of the chiral catalyst.

    • Optimize the reaction temperature and pressure, as these can influence enantioselectivity.

    • Screen different chiral catalysts and solvents if necessary.

  • Safety:

    • High-pressure hydrogenation should only be performed by trained personnel in a well-ventilated fume hood and behind a safety shield.

    • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

    • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

The Pivotal Role of Chiral Oxazolidin-2-ones in Natural Product Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure and complex molecules, particularly in the realm of natural product synthesis and drug discovery, has led to the development of a robust toolbox of chiral building blocks and auxiliaries. Among these, chiral oxazolidin-2-ones have emerged as exceptionally versatile and powerful tools. Their rigid heterocyclic framework provides a predictable and effective platform for controlling stereochemistry in a wide array of chemical transformations, most notably in asymmetric aldol (B89426) reactions. This application note delves into the utility of substituted oxazolidin-2-ones in the synthesis of bioactive natural products and pharmaceuticals, with a focus on detailed experimental protocols and workflow visualizations.

Application Notes:

Chiral oxazolidin-2-ones, often referred to as Evans auxiliaries, are instrumental in asymmetric synthesis.[1][2] Their primary application lies in their ability to direct the stereochemical outcome of reactions at a prochiral center. This is achieved by temporarily attaching the oxazolidin-2-one to a substrate, performing the desired stereoselective transformation, and subsequently cleaving the auxiliary to reveal the chiral product.

The efficacy of these auxiliaries stems from the conformational rigidity of the oxazolidinone ring and the steric influence of the substituent at the C4 position (and sometimes C5), which effectively shields one face of the enolate, directing incoming electrophiles to the opposite face. This high degree of facial selectivity is crucial for the construction of stereochemically complex molecules.

Beyond their role as transient chiral directors, the oxazolidin-2-one core is a key structural motif in several biologically active natural products and synthetic drugs.[3] Notable examples include the antibiotic Linezolid and the cytokine modulator (-)-Cytoxazone, where the oxazolidin-2-one ring is an integral part of the final pharmacophore.[4][5]

Case Study 1: Total Synthesis of (-)-Cytoxazone

(-)-Cytoxazone is a natural product isolated from Streptomyces species that exhibits cytokine-modulating activity.[6] Its synthesis provides a classic example of the application of a chiral oxazolidin-2-one framework to establish key stereocenters. A particularly efficient approach involves an asymmetric aldol reaction followed by a modified Curtius rearrangement to construct the 4,5-disubstituted oxazolidin-2-one core.[7]

Reaction Workflow for (-)-Cytoxazone Synthesis:

G cluster_0 Asymmetric Aldol Reaction cluster_1 Oxazolidin-2-one Formation (Curtius Rearrangement) cluster_2 Final Deprotection start Chiral N-acetyloxazolidinethione reagents_aldol TiCl4, i-Pr2NEt start->reagents_aldol aldehyde 2-(Benzyloxy)acetaldehyde (B24188) aldehyde->reagents_aldol aldol_adduct syn-Aldol Adduct reagents_aldol->aldol_adduct Diastereoselective C-C bond formation reagents_curtius Me3SiN3, Heat aldol_adduct->reagents_curtius Intramolecular cyclization cytoxazone_bn O-Benzyl-(-)-Cytoxazone reagents_curtius->cytoxazone_bn reagents_deprotection H2, Pd/C cytoxazone_bn->reagents_deprotection final_product (-)-Cytoxazone reagents_deprotection->final_product

Caption: Synthetic workflow for (-)-Cytoxazone.

Quantitative Data for (-)-Cytoxazone Synthesis:
StepReactantsReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)Reference
Asymmetric Aldol Reaction(R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one, 2-(Benzyloxy)acetaldehydeTiCl4, i-Pr2NEt, CH2Cl2, 0 °Csyn-Aldol Adduct98>20:1[7]
Oxazolidin-2-one Formationsyn-Aldol AdductMe3SiN3, THF, 90 °CO-Benzyl-(-)-Cytoxazone92-[7]
DebenzylationO-Benzyl-(-)-CytoxazoneH2, Pd/C, MeOH(-)-Cytoxazone95-[7]
Experimental Protocol: Synthesis of O-Benzyl-(-)-Cytoxazone[7]
  • Asymmetric Aldol Reaction:

    • To a solution of (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one (1.0 equiv.) in dichloromethane (B109758) (CH2Cl2, 0.1 M) at 0 °C, add titanium(IV) chloride (1.1 equiv., 1.0 M solution in CH2Cl2).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add N,N-diisopropylethylamine (i-Pr2NEt, 2.5 equiv.) dropwise and continue stirring for 2 hours at 0 °C.

    • Add 2-(benzyloxy)acetaldehyde (1.2 equiv.) and stir for an additional 2 hours at 0 °C.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

    • Separate the layers and extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the syn-aldol adduct.

  • Oxazolidin-2-one Formation:

    • Dissolve the syn-aldol adduct (1.0 equiv.) in tetrahydrofuran (B95107) (THF, 0.1 M).

    • Add trimethylsilyl (B98337) azide (B81097) (Me3SiN3, 3.0 equiv.) to the solution.

    • Heat the mixture to reflux at 90 °C and stir for 5 hours.

    • Cool the reaction to room temperature and quench with water.

    • Dilute with CH2Cl2 and separate the layers.

    • Extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (gradient elution, 25-75% ethyl acetate (B1210297) in hexanes) to yield O-Benzyl-(-)-Cytoxazone.

Case Study 2: Asymmetric Synthesis of Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against resistant Gram-positive bacteria.[5] Its mechanism of action involves the inhibition of protein synthesis at the initiation phase.[8] The asymmetric synthesis of Linezolid often relies on the construction of a chiral 5-(aminomethyl)-3-phenyloxazolidin-2-one core.

Logical Flow for a Convergent Linezolid Synthesis:

G cluster_A Aniline Fragment Synthesis cluster_B Chiral Epoxide Fragment Synthesis cluster_C Coupling and Cyclization A1 3,4-Difluoronitrobenzene A3 N-Aryl Morpholine Intermediate A1->A3 A2 Morpholine A2->A3 A4 Reduction A3->A4 A5 3-Fluoro-4-morpholinylaniline A4->A5 C1 Coupling of Fragments A5->C1 B1 (R)-Epichlorohydrin B2 Protection B1->B2 B3 (R)-Glycidyl Butyrate (B1204436) B2->B3 B3->C1 C2 Amino Alcohol Intermediate C1->C2 C3 Cyclization C2->C3 C4 N-Acylation C3->C4 Linezolid Linezolid C4->Linezolid

Caption: Convergent synthesis strategy for Linezolid.

Quantitative Data for Key Steps in Linezolid Synthesis:
StepReactantsReagents and ConditionsProductYield (%)Enantiomeric Excess (ee)Reference
Epoxide Ring Opening(R)-Glycidyl butyrate, 3-Fluoro-4-morpholinylanilineLiClO4, CH3CN, refluxChiral Amino Alcohol85>99%[9]
Oxazolidinone FormationChiral Amino AlcoholN,N'-Carbonyldiimidazole (CDI), Toluene, 80 °CDes-acetyl Linezolid90-[9]
N-AcylationDes-acetyl Linezolidn-BuLi, THF, -78 °C; then Ac2OLinezolid89-[9]
Experimental Protocol: Synthesis of (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid)[9]
  • Epoxide Ring Opening:

    • A mixture of (R)-glycidyl butyrate (1.0 equiv.), 3-fluoro-4-morpholinylaniline (1.0 equiv.), and lithium perchlorate (B79767) (LiClO4, 1.0 equiv.) in acetonitrile (B52724) (CH3CN) is heated to reflux for 12 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over Na2SO4, and concentrated to give the crude amino alcohol, which can be used in the next step without further purification.

  • Oxazolidinone Formation:

    • To a solution of the crude amino alcohol (1.0 equiv.) in toluene, add N,N'-carbonyldiimidazole (CDI, 1.1 equiv.).

    • Heat the reaction mixture to 80 °C for 2 hours.

    • Cool the mixture to room temperature and wash with water, 1N HCl, and brine.

    • Dry the organic layer over Na2SO4 and concentrate. The resulting solid is purified by recrystallization to afford the oxazolidinone intermediate.

  • N-Acylation:

    • Dissolve the oxazolidinone intermediate (1.0 equiv.) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (n-BuLi, 1.05 equiv., solution in hexanes) dropwise.

    • Stir the mixture for 30 minutes at -78 °C, then add acetic anhydride (B1165640) (Ac2O, 1.1 equiv.).

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with saturated aqueous NH4Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify the crude product by recrystallization to obtain Linezolid.

References

Application Notes and Protocols: 5-Benzyloxan-2-one and Related Scaffolds in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific scaffold "5-Benzyloxan-2-one" is limited in currently available scientific literature. Therefore, to provide comprehensive and actionable insights for researchers, this document leverages data from structurally related heterocyclic scaffolds. The principles, protocols, and applications discussed are intended to serve as a strong proxy and guide for the potential use of this compound in drug discovery. The primary analog used for illustration is the 5-benzylidene-2-phenyl-thiazolinone scaffold, a potent inhibitor of 5-lipoxygenase.

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic ring systems are foundational in medicinal chemistry, forming the core of numerous approved drugs. Scaffolds like oxazolones, benzoxazoles, and thiazolinones are considered "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity.[1][2] The inclusion of a benzyl (B1604629) group often enhances lipophilicity and can facilitate key interactions, such as pi-stacking, within target proteins. These scaffolds have been successfully explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5][6]

Application Focus: Anti-Inflammatory Agents via 5-Lipoxygenase Inhibition

A promising application for scaffolds related to this compound is the development of anti-inflammatory drugs. The 5-lipoxygenase (5-LO) enzyme is a critical player in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[7] Derivatives of the 5-benzylidene-2-phenyl-thiazolinone scaffold have demonstrated potent, direct, and non-cytotoxic inhibition of 5-LO, making them attractive candidates for further development.[7]

Quantitative Data: 5-Lipoxygenase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a representative compound from a series of 5-benzylidene-2-phenyl-thiazolinone derivatives against the 5-lipoxygenase enzyme.

Compound IDScaffold TypeAssay TypeTargetIC50 (µM)
2k (ST1237) (Z)-5-(4-methoxybenzylidene)-2-(naphthalen-2-yl)-5H-thiazol-4-oneCell-free5-Lipoxygenase0.08[7]
2k (ST1237) (Z)-5-(4-methoxybenzylidene)-2-(naphthalen-2-yl)-5H-thiazol-4-oneIntact Cells5-Lipoxygenase0.12[7]

Experimental Protocols

General Synthesis of 5-Benzylidene-2-aryl-thiazolinone Derivatives

This protocol outlines a general method for synthesizing the 5-benzylidene-thiazolinone scaffold, which can be adapted for related structures. The core of this synthesis is a condensation reaction.

Protocol:

  • Intermediate Synthesis: Synthesize the key intermediate, a 2-(substituted-amino)thiazol-4(5H)-one, through migratory cyclization of an N-substituted-2-chloroacetamide with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) under reflux.[8]

  • Condensation Reaction:

    • Dissolve the 2-(substituted-amino)thiazol-4(5H)-one intermediate (1 equivalent) in glacial acetic acid.

    • Add sodium acetate (B1210297) (2 equivalents) to buffer the solution.

    • Add the desired substituted benzaldehyde (B42025) (1.5 equivalents).

    • Reflux the mixture for 4-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8][9]

  • Work-up and Purification:

    • After completion, cool the reaction mixture and pour it onto ice-water to precipitate the product.[9]

    • Collect the solid product by filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent such as ethanol or dioxane to yield the purified 5-benzylidene-thiazolinone derivative.[9]

  • Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

In Vitro 5-Lipoxygenase Activity Assay (Cell-Based)

This protocol describes a method to evaluate the inhibitory effect of synthesized compounds on 5-LO activity in intact cells.

Protocol:

  • Cell Culture: Culture a suitable cell line expressing 5-lipoxygenase (e.g., neutrophils or a transfected cell line) under standard conditions.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions to achieve the desired final concentrations for the assay.

  • Assay Procedure:

    • Harvest and resuspend the cells in an appropriate assay buffer.

    • Pre-incubate the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified period (e.g., 15 minutes) at 37°C.

    • Initiate the 5-LO cascade by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by adding a stopping solution (e.g., cold methanol (B129727) or an antioxidant).

  • Detection and Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant for the presence of leukotrienes (products of the 5-LO pathway) using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product A Substituted Amine S1 Step 1: N-Substituted-2-chloroacetamide Formation A->S1 B 2-Chloroacetyl Chloride B->S1 C Ammonium Thiocyanate S2 Step 2: Migratory Cyclization C->S2 D Substituted Benzaldehyde S3 Step 3: Knoevenagel Condensation D->S3 S1->S2 I1 Key Thiazolinone Intermediate S2->I1 FP Final Product: 5-Benzylidene-thiazolinone Derivative S3->FP I1->S3

Caption: General synthetic workflow for 5-benzylidene-thiazolinone derivatives.

AA Arachidonic Acid LOX 5-Lipoxygenase (5-LO) AA->LOX Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Pro-inflammatory effects Scaffold This compound (or related scaffold) Scaffold->Inhibition Inhibition->LOX

Caption: Proposed mechanism of action via inhibition of the 5-lipoxygenase pathway.

References

Application Notes and Protocols: Cytotoxicity Assays of 5-Benzyloxan-2-one Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for assessing the cytotoxic potential of novel 5-benzyloxan-2-one derivatives against various cancer cell lines. As of the latest literature review, specific cytotoxic data for the this compound scaffold is not publicly available. Therefore, this guide offers generalized yet comprehensive protocols and application notes relevant to the preliminary screening of new chemical entities in oncology research. The protocols detailed herein are based on established and widely utilized cytotoxicity assays.

Introduction to Cytotoxicity Assays in Cancer Research

Cytotoxicity assays are fundamental in the field of drug discovery for identifying and characterizing potential anticancer agents.[1][2] These in vitro assays measure the ability of a compound to induce cell death or inhibit cell proliferation.[1][2] The selection of an appropriate assay is critical and depends on the compound's properties and the specific research question.[2] Commonly employed methods include colorimetric assays (like MTT, XTT, SRB), fluorometric assays, and dye exclusion assays.[2][3] These assays are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies a compound's potency.

Quantitative Data Presentation

Effective evaluation of novel compounds necessitates the systematic recording and presentation of cytotoxicity data. The following table provides a standardized format for summarizing the IC50 values of this compound derivatives across a panel of cancer cell lines. Researchers can utilize this template to log their experimental findings for comparative analysis.

Table 1: Cytotoxicity (IC50) of this compound Derivatives on Various Cancer Cell Lines

Compound IDDerivative SubstitutionCancer Cell LineCell TypeIC50 (µM)Exposure Time (hrs)Assay Method
e.g., BZO-001e.g., 4'-chloroe.g., MCF-7Breast AdenocarcinomaDatae.g., 72e.g., MTT
e.g., A549Lung CarcinomaData
e.g., HepG2Hepatocellular CarcinomaData
e.g., BZO-002e.g., 3',4'-dimethoxye.g., MCF-7Breast AdenocarcinomaDatae.g., 72e.g., MTT
e.g., A549Lung CarcinomaData
e.g., HepG2Hepatocellular CarcinomaData
Positive Controle.g., Doxorubicine.g., MCF-7Breast AdenocarcinomaDatae.g., 72e.g., MTT
e.g., A549Lung CarcinomaData
e.g., HepG2Hepatocellular CarcinomaData

Experimental Protocols

The following sections detail the methodologies for widely used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • Trichloroacetic acid (TCA)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for the cytotoxic screening of novel compounds.

G Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Synthesize & Purify This compound Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B E Treat Cells with Serial Dilutions of Compounds B->E C Culture Cancer Cell Lines D Seed Cells into 96-well Plates C->D D->E F Incubate for 48-72 hours E->F G Perform Assay (e.g., MTT, SRB) F->G H Measure Absorbance G->H I Calculate % Viability or % Inhibition H->I J Determine IC50 Values I->J K Statistical Analysis J->K L Lead Compound Identification K->L Identify Lead Compounds

Caption: Workflow for screening the cytotoxicity of novel compounds.

Hypothetical Signaling Pathway

The diagram below represents a simplified, hypothetical signaling pathway that is frequently dysregulated in cancer and could be a target for novel anticancer agents. Further mechanistic studies would be required to determine if this compound derivatives modulate this or other pathways.

G Hypothetical Apoptosis Signaling Pathway compound This compound Derivative ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential mechanism of action via intrinsic apoptosis.

References

Application Note: A Detailed Protocol for the Synthesis of δ-Valerolactone from a Benzylated Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of δ-valerolactone (oxan-2-one). The synthesis proceeds via the preparation of a specific precursor, Benzyl (B1604629) 5-hydroxypentanoate (B1236267), followed by its subsequent intramolecular cyclization. This method highlights the use of a benzyl ester as an intermediate, which is then cleaved during the final lactonization step. All quantitative data is summarized in tables, and the experimental workflow is visualized using a DOT script diagram.

Introduction

Lactones, particularly δ-lactones like δ-valerolactone, are pivotal structural motifs in a multitude of natural products and serve as essential building blocks in synthetic organic chemistry and drug development. They are also monomers for the production of biodegradable polyesters. The synthesis of these cyclic esters is a fundamental transformation, often achieved through the intramolecular cyclization of corresponding hydroxy acids or their ester derivatives.

This protocol details a reliable two-step synthesis of δ-valerolactone. The first step involves the synthesis of the precursor, Benzyl 5-hydroxypentanoate, through the ring-opening of δ-valerolactone with benzyl alcohol. The second step is the acid-catalyzed intramolecular transesterification of this precursor, which yields the final product, δ-valerolactone, with the elimination of benzyl alcohol.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: Synthesis of Precursor (Benzyl 5-hydroxypentanoate) δ-Valerolactone is opened by benzyl alcohol to form the hydroxy ester.

Step 2: Synthesis of 5-Benzyloxan-2-one (δ-Valerolactone) Acid-catalyzed intramolecular cyclization of Benzyl 5-hydroxypentanoate yields δ-valerolactone.

Experimental Protocols

Step 1: Synthesis of Benzyl 5-hydroxypentanoate

This procedure describes the base-catalyzed ring-opening of δ-valerolactone to generate the precursor, Benzyl 5-hydroxypentanoate.

Methodology:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add δ-valerolactone (1.0 eq) and anhydrous benzyl alcohol (5.0 eq).

  • Add a catalytic amount of sodium benzylate (NaOBn) (0.1 eq). This can be prepared in situ by carefully adding sodium metal to benzyl alcohol in a separate flask.

  • Heat the reaction mixture to 100°C under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the catalyst by adding a weak acid, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (B1210297).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to afford pure Benzyl 5-hydroxypentanoate.

Step 2: Synthesis of δ-Valerolactone via Cyclization

This protocol details the acid-catalyzed intramolecular cyclization of Benzyl 5-hydroxypentanoate to yield δ-valerolactone.

Methodology:

  • In a 250 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve Benzyl 5-hydroxypentanoate (1.0 eq) in anhydrous toluene (B28343).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).[1][2]

  • Heat the mixture to reflux (approximately 110-120°C). The azeotropic removal of the byproduct, benzyl alcohol, will drive the reaction to completion.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material. The reaction is generally complete in 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by washing the mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield pure δ-valerolactone.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of Benzyl 5-hydroxypentanoate

ReagentMolar Mass ( g/mol )EquivalentsAmount
δ-Valerolactone100.121.0(User-defined)
Benzyl Alcohol108.145.0(Calculated)
Sodium Benzylate130.120.1(Calculated)
Solvent --Benzyl Alcohol (reagent)
Temperature --100°C
Time --4-6 hours
Typical Yield --75-85%

Table 2: Reagents and Conditions for the Synthesis of δ-Valerolactone

ReagentMolar Mass ( g/mol )EquivalentsAmount
Benzyl 5-hydroxypentanoate208.251.0(User-defined)
p-Toluenesulfonic acid172.200.05(Calculated)
Solvent --Toluene
Temperature --Reflux (~111°C)
Time --3-5 hours
Typical Yield --85-95%

Visualization of Experimental Workflow

The logical flow of the entire synthesis protocol is depicted in the diagram below.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Lactonization A Mix δ-Valerolactone, Benzyl Alcohol, and NaOBn B Heat at 100°C (4-6 hours) A->B Reaction C Workup: Neutralize, Extract, Wash, Dry B->C Completion D Purification: Column Chromatography C->D Crude Product E Product 1: Benzyl 5-hydroxypentanoate D->E Pure Precursor F Dissolve Precursor in Toluene with p-TsOH E->F Use as Starting Material G Reflux with Dean-Stark (3-5 hours) F->G Reaction H Workup: Neutralize, Wash, Dry G->H Completion I Purification: Vacuum Distillation H->I Crude Product J Final Product: δ-Valerolactone I->J Pure Product

Caption: Workflow for the two-step synthesis of δ-valerolactone.

References

Application Notes and Protocols for the Development of Dual COX/5-LOX Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "5-Benzyloxan-2-one" did not yield specific information regarding its use in enzyme inhibitor development. However, the broader field of enzyme inhibition is rich with structurally related compounds. This document will focus on a well-documented class of enzyme inhibitors, dual Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) inhibitors, using the compound ML3000 as a primary example for which public data is available. This information is intended for researchers, scientists, and drug development professionals.

Application Notes

Therapeutic Rationale for Dual COX/5-LOX Inhibition

The arachidonic acid cascade is a critical signaling pathway in the inflammatory process. Arachidonic acid, released from cell membranes, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which leads to the synthesis of leukotrienes.[1][2] Both prostaglandins and leukotrienes are potent pro-inflammatory mediators.[1]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the COX enzymes (COX-1 and COX-2). While effective at reducing prostaglandin-mediated inflammation and pain, the inhibition of COX can lead to a shunting of arachidonic acid metabolism towards the 5-LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes.[3] This can result in certain side effects and may limit the overall anti-inflammatory efficacy.

Dual inhibitors that target both COX and 5-LOX enzymes offer a promising therapeutic strategy.[1][4] By simultaneously blocking the production of both prostaglandins and leukotrienes, these compounds can provide a broader spectrum of anti-inflammatory activity with a potentially improved safety profile, particularly concerning gastrointestinal side effects associated with traditional NSAIDs.[4][5] The compound ML3000 is an example of such a dual inhibitor, demonstrating activity against both COX and 5-LOX enzymes.[5]

Quantitative Data for the Dual Inhibitor ML3000

The following table summarizes the in vitro inhibitory activity of ML3000 on COX and 5-LOX pathways.

CompoundTarget PathwayAssay SystemMeasured ProductIC50 Value
ML3000 COXHuman whole bloodProstaglandin E2 (PGE2)3.9 µM[5]
ML3000 5-LOXRat Basophilic Leukemia (RBL-1) cellsLeukotriene B4 (LTB4)3.6 µM[5]

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds against COX and 5-LOX enzymes. These are based on commercially available inhibitor screening kits and published methodologies.[6][7][8]

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to measure the inhibition of the production of prostaglandins, key products of the COX enzymes.

Materials:

  • COX inhibitor screening kit (e.g., from Cayman Chemical or similar)

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Indomethacin, Celecoxib)

  • Microplate reader

Procedure:

  • Prepare all reagents as per the manufacturer's instructions.

  • In a 96-well plate, add the following to the appropriate wells:

    • Blank: Reaction buffer.

    • 100% Initial Activity (Control): Reaction buffer, heme, and COX enzyme.

    • Inhibitor (Test Compound): Reaction buffer, heme, COX enzyme, and the test compound at various concentrations.

    • Positive Control: Reaction buffer, heme, COX enzyme, and the positive control inhibitor.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blank.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

  • Measure the product formation (e.g., Prostaglandin F2α after reduction of PGH2) using a suitable detection method, such as spectrophotometry at a specific wavelength (e.g., 410 nm), as described in the kit's manual.[6]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is for determining the inhibitory effect of a compound on the 5-LOX enzyme, which is responsible for the production of leukotrienes.

Materials:

  • 5-LOX inhibitor screening kit (e.g., from Cayman Chemical, MyBioSource, or similar)

  • Purified human recombinant 5-LOX enzyme

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 8.0)

  • Arachidonic acid or linoleic acid (substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Zileuton, Nordihydroguaiaretic acid - NDGA)

  • Microplate reader

Procedure:

  • Prepare all reagents according to the kit manufacturer's protocol.

  • In a 96-well plate, add the following to the designated wells:

    • Blank: Reaction buffer.

    • 100% Initial Activity (Control): Reaction buffer and 5-LOX enzyme solution.

    • Inhibitor (Test Compound): Reaction buffer, 5-LOX enzyme solution, and the test compound at various concentrations.

    • Positive Control: Reaction buffer, 5-LOX enzyme solution, and the positive control inhibitor.

  • Incubate the plate at 25°C for 10 minutes to allow for pre-incubation of the enzyme with the inhibitor.[7]

  • Initiate the reaction by adding the substrate (e.g., arachidonic acid).

  • Incubate for a specified time (e.g., 10 minutes) with gentle shaking.

  • Stop the reaction and measure the product formation. Many kits use a chromogen that reacts with the hydroperoxide products, and the absorbance is measured at a specific wavelength (e.g., 490 nm).[6]

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

Arachidonic_Acid_Pathway cluster_COX cluster_LOX Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Stimuli COX12 COX-1, COX-2 AA->COX12 LOX5 5-LOX AA->LOX5 COX_path Cyclooxygenase (COX) Pathway PGG2 Prostaglandin G2 (PGG2) COX12->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes LOX_path 5-Lipoxygenase (5-LOX) Pathway HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Inhibitor Dual COX/5-LOX Inhibitor (e.g., ML3000) Inhibitor->COX12 Inhibitor->LOX5 Experimental_Workflow Start Compound Library Primary_Screen Primary Screening (Single Concentration) Start->Primary_Screen COX_Assay COX Inhibition Assay Primary_Screen->COX_Assay LOX_Assay 5-LOX Inhibition Assay Primary_Screen->LOX_Assay Hit_ID Hit Identification (Compounds showing >50% inhibition) COX_Assay->Hit_ID LOX_Assay->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response COX_IC50 Determine COX IC50 Dose_Response->COX_IC50 LOX_IC50 Determine 5-LOX IC50 Dose_Response->LOX_IC50 Dual_Inhibitor Identification of Dual Inhibitors (Potent against both COX and 5-LOX) COX_IC50->Dual_Inhibitor LOX_IC50->Dual_Inhibitor Lead_Opt Lead Optimization Dual_Inhibitor->Lead_Opt End Preclinical Candidate Lead_Opt->End

References

Application Note: High-Throughput Screening of 5-Benzyloxan-2-one Analogs for Monoamine Oxidase B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolic pathways of monoamine neurotransmitters and is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases.[1][2][3][4] Consequently, the identification of novel MAO-B inhibitors is a significant focus in drug discovery. This application note details a robust, high-throughput screening (HTS) protocol for the evaluation of 5-Benzyloxan-2-one analogs as potential MAO-B inhibitors. The described assay is a fluorometric method that is simple, sensitive, and amenable to automation.[2]

Signaling Pathway

MAO-B is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines, leading to the production of aldehydes, ammonia, and hydrogen peroxide.[1][2][4][5] In neurodegenerative diseases such as Parkinson's, increased MAO-B activity contributes to the depletion of dopamine (B1211576) and an increase in oxidative stress.[1] The inhibition of MAO-B can therefore help to alleviate these effects.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Therapeutic Intervention Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 Inhibitor This compound Analog Inhibitor->MAOB Inhibition

Caption: MAO-B metabolic pathway and inhibitor action.

Experimental Workflow

The high-throughput screening process for identifying novel MAO-B inhibitors from a library of this compound analogs follows a systematic workflow from initial screening to hit confirmation and characterization.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation cluster_characterization Characterization Compound_Library This compound Analog Library Assay_Plate 384-Well Assay Plate Preparation Compound_Library->Assay_Plate Primary_Screen Primary HTS (Single Concentration) Assay_Plate->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Selectivity Selectivity Assays (e.g., vs. MAO-A) IC50->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism

Caption: High-throughput screening workflow.

Experimental Protocols

Materials and Reagents
  • Recombinant Human MAO-B Enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine or Benzylamine)[1][6]

  • Fluorescent Probe (e.g., Amplex Red)[6]

  • Horseradish Peroxidase (HRP)

  • Positive Control Inhibitor (e.g., Selegiline or Pargyline)[4][7]

  • This compound Analog Library dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Assay Principle

The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of its substrate.[1][4][5] In the presence of HRP, the fluorescent probe is oxidized by H₂O₂, producing a highly fluorescent product. The increase in fluorescence is directly proportional to the MAO-B activity. Inhibitors of MAO-B will reduce the production of H₂O₂ and thus decrease the fluorescence signal.

Protocol for Primary High-Throughput Screening
  • Compound Plating:

    • Dispense 1 µL of each this compound analog from the library (at a stock concentration of 1 mM in DMSO) into individual wells of a 384-well plate.

    • For controls, dispense 1 µL of DMSO (negative control) and 1 µL of the positive control inhibitor (e.g., 10 µM Selegiline) into separate wells.

  • Enzyme Preparation and Addition:

    • Prepare a working solution of MAO-B enzyme in MAO-B assay buffer at the desired concentration.

    • Add 20 µL of the MAO-B enzyme solution to each well of the assay plate containing the compounds and controls.

    • Incubate the plate for 15 minutes at room temperature to allow for the interaction between the inhibitors and the enzyme.

  • Substrate and Detection Reagent Addition:

    • Prepare a substrate/detection reagent mixture containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B assay buffer.

    • Add 20 µL of the substrate/detection reagent mixture to each well to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[5]

Protocol for Dose-Response and IC₅₀ Determination

For compounds identified as "hits" in the primary screen (typically >50% inhibition), a dose-response analysis is performed to determine their potency (IC₅₀ value).

  • Serial Dilution:

    • Prepare a serial dilution series for each hit compound (e.g., 8-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Assay Performance:

    • Follow the same procedure as the primary screen, but instead of a single concentration, add 1 µL of each concentration of the serially diluted compounds to the respective wells.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The quantitative data from the screening and dose-response assays should be summarized in a clear and structured format for easy comparison of the inhibitory activities of the this compound analogs.

Table 1: Summary of Primary HTS and Dose-Response Data for this compound Analogs

Compound IDStructure% Inhibition at 10 µMIC₅₀ (µM)Selectivity (MAO-A/MAO-B IC₅₀ Ratio)Notes
Analog-001[Insert Structure]85.21.5>100Potent and selective
Analog-002[Insert Structure]45.8>50-Inactive
Analog-003[Insert Structure]92.10.850High potency
..................
Selegiline(Positive Control)98.50.05>100Reference compound

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of this compound analogs as potential MAO-B inhibitors. The detailed protocols and workflows are designed to be readily implemented in a drug discovery setting, enabling the efficient identification and characterization of novel therapeutic candidates for neurodegenerative diseases.

References

Analytical methods for the quantification of 5-Benzyloxan-2-one in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An increasing demand for reliable and sensitive analytical methods for the quantification of novel therapeutic compounds in biological matrices drives innovation in bioanalytical techniques. 5-Benzyloxan-2-one is an emerging compound of interest in drug development, necessitating robust methods for its quantification in biological samples to support pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed application note and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique for its high sensitivity and selectivity.[1]

Overview of Analytical Approaches

The quantification of small molecules like this compound in complex biological matrices such as plasma, urine, and tissue homogenates requires a multi-step bioanalytical workflow.[2][3] This typically involves sample collection, sample preparation to isolate the analyte and remove interferences, chromatographic separation, and detection.[1][2] While various techniques can be employed, LC-MS/MS is often the method of choice for its superior performance in terms of sensitivity, specificity, and throughput.[1][4] Gas chromatography-mass spectrometry (GC-MS) can be an alternative, though it may require derivatization for polar compounds.[5]

Recommended Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is recommended for the accurate and precise quantification of this compound in biological samples. This method offers high selectivity by utilizing the mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion for identification and quantification.

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix, remove potential interferences, and concentrate the analyte.[6] Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering cleaner extracts and higher recovery compared to liquid-liquid extraction (LLE).[7]

Experimental Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Biological Sample (e.g., Plasma) pretreatment Sample Pre-treatment (e.g., Addition of Internal Standard, pH adjustment) start->pretreatment conditioning SPE Cartridge Conditioning (e.g., with Methanol (B129727) then Water) pretreatment->conditioning loading Sample Loading conditioning->loading washing Washing Step (to remove interferences) loading->washing elution Elution of Analyte (with organic solvent) washing->elution evaporation Evaporation to Dryness (under Nitrogen) elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis Analysis by LC-MS/MS reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Biological Samples.

Chromatographic and Mass Spectrometric Conditions

The following are generalized starting conditions for the LC-MS/MS analysis of this compound. Method optimization will be required.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusing a standard solution of this compound
Dwell Time100 ms
Collision GasArgon

Detailed Experimental Protocols

Protocol for Solid-Phase Extraction (SPE) of Plasma Samples
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of internal standard (IS) working solution (e.g., a deuterated analog of this compound).

  • Vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 2 minutes.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol for Method Validation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability.[8] Key validation parameters are summarized in the table below.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]A calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of determined values to the nominal value (accuracy) and the degree of scatter (precision).[8]For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%. For the LLOQ, these limits are ±20%.
Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible recovery is more important than 100% recovery.
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components.[3]The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[8]Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Data Presentation

Quantitative data from the method validation should be presented in a clear and structured format.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
2002.355
5005.890
100011.750
Linearity (r²) 0.998

Table 4: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ10.9595.08.5
Low32.9096.76.2
Medium7578.5104.74.1
High750735.098.03.5

Signaling Pathways and Logical Relationships

While no specific signaling pathways for this compound are detailed, a logical workflow for bioanalytical method development is presented below.

Logical Workflow for Bioanalytical Method Development

Method_Development_Workflow start Start: Define Analytical Requirements lit_review Literature Review for Similar Compounds start->lit_review method_selection Select Analytical Technique (e.g., LC-MS/MS) lit_review->method_selection ms_optimization MS Parameter Optimization (Tune for MRM transitions) method_selection->ms_optimization lc_development LC Method Development (Column, Mobile Phase, Gradient) ms_optimization->lc_development sample_prep Sample Preparation Development (SPE, LLE) lc_development->sample_prep validation Method Validation (Accuracy, Precision, Linearity, etc.) sample_prep->validation routine_analysis Routine Sample Analysis validation->routine_analysis

Caption: Logical Workflow for Bioanalytical Method Development.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Benzyloxan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The δ-lactone, specifically the tetrahydropyran-2-one core, is a prevalent scaffold in numerous natural products and pharmacologically active compounds, exhibiting a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of derivatives, such as 5-benzyloxan-2-one, is of significant interest in medicinal chemistry and drug discovery. Traditional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically reducing reaction times, improving yields, and promoting greener chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.

This document provides a detailed protocol for the synthesis of this compound derivatives using a microwave-assisted, one-pot reduction and lactonization of 4-aroylbutanoic acids. This method leverages the rapid, uniform heating provided by microwave irradiation to efficiently drive the reaction to completion.

Synthetic Pathway

The synthesis proceeds via a one-pot, two-step reaction. First, the ketone moiety of a 4-aroylbutanoic acid precursor is reduced to a secondary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). Second, the resulting γ-hydroxy acid undergoes spontaneous, acid-catalyzed intramolecular cyclization (lactonization) under microwave irradiation to form the desired this compound derivative.

G cluster_main Synthetic Pathway start 4-Aroylbutanoic Acid (Precursor) intermediate 5-Aryl-5-hydroxy- pentanoic Acid (Intermediate) start->intermediate 1. NaBH₄ (Reduction) product This compound (Product) intermediate->product 2. H⁺, Microwave (MW) (Lactonization)

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol

This protocol describes a general method for the microwave-assisted synthesis of this compound derivatives from substituted 4-aroylbutanoic acids.

Materials and Equipment:

  • Substituted 4-aroylbutanoic acid (1.0 mmol)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Monowave microwave reactor (e.g., Biotage® Initiator+, CEM Discover)

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 4-aroylbutanoic acid derivative (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add 5 mL of anhydrous THF to the vial and stir to dissolve the starting material. Carefully add sodium borohydride (1.5 mmol, 1.5 eq) portion-wise to the solution at room temperature.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Acidification: After cooling the vessel to room temperature, cautiously quench the reaction by adding 1M HCl dropwise until the effervescence ceases and the pH is acidic (pH ~2-3).

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The following table summarizes representative results for the synthesis of various this compound derivatives using the described microwave-assisted protocol.

Entry Substituent (R) Reaction Time (min) Yield (%)
1H1092
24-Methoxy1289
34-Chloro1095
44-Nitro1585
53-Methyl1291
62-Fluoro1588

Note: The data presented are representative and may vary based on the specific substrate and reaction scale.

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the microwave-assisted synthesis.

G cluster_workflow Experimental Workflow prep 1. Preparation Weigh 4-aroylbutanoic acid and NaBH₄. setup 2. Reaction Setup Add reagents and THF to microwave vial. prep->setup irradiate 3. Microwave Irradiation Heat at 100°C for 10-20 min. setup->irradiate cool 4. Cooling Cool vessel to room temperature. irradiate->cool quench 5. Quenching & Extraction Add 1M HCl, then extract with Ethyl Acetate. cool->quench wash 6. Washing Wash with NaHCO₃ and Brine. quench->wash dry 7. Drying & Concentration Dry with MgSO₄ and evaporate solvent. wash->dry purify 8. Purification Silica Gel Column Chromatography. dry->purify analyze 9. Analysis Characterize product via NMR, MS, IR. purify->analyze

Caption: Workflow for microwave-assisted synthesis of 5-benzyloxan-2-ones.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Benzyloxan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Benzyloxan-2-one synthesis. For the purpose of this guide, this compound is identified as 5-(benzyloxy)tetrahydropyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-(benzyloxy)tetrahydropyran-2-one?

A1: There are two main synthetic strategies for preparing 5-(benzyloxy)tetrahydropyran-2-one:

  • Intramolecular Cyclization (Lactonization): This route involves the cyclization of a linear precursor, typically benzyl (B1604629) 5-hydroxypentanoate (B1236267), often under acidic conditions. This is a direct approach if the hydroxy ester precursor is available.

  • Baeyer-Villiger Oxidation: This method involves the oxidation of a corresponding cyclic ketone precursor, 4-(benzyloxy)cyclopentanone, using a peroxy acid or other oxidant. This route requires the synthesis of the substituted cyclopentanone (B42830) precursor.

Q2: Which synthetic route is generally preferred for higher yield?

A2: The choice of route depends on the availability and cost of starting materials, as well as the scalability of the reaction. Intramolecular cyclization is often more direct if the precursor, benzyl 5-hydroxypentanoate, is readily accessible. The Baeyer-Villiger oxidation can be very efficient, but the synthesis of the substituted cyclopentanone precursor adds extra steps. Both methods can provide good to excellent yields with proper optimization.

Q3: What are the most common side reactions that lower the yield in the lactonization route?

A3: The most common side reactions during the acid-catalyzed lactonization of hydroxy esters include:

  • Intermolecular polymerization: Instead of cyclizing, the hydroxy ester molecules can react with each other to form linear polyesters, especially at higher concentrations.

  • Elimination: Under harsh acidic conditions and high temperatures, dehydration can occur, leading to the formation of unsaturated products.

  • De-benzylation: Strong acidic conditions can lead to the cleavage of the benzyl ether protecting group.

Q4: In the Baeyer-Villiger oxidation, what determines the regioselectivity of oxygen insertion?

A4: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For 4-(benzyloxy)cyclopentanone, the migration of the more substituted carbon is expected, leading to the desired δ-lactone.

Troubleshooting Guides

Route 1: Intramolecular Cyclization of Benzyl 5-Hydroxypentanoate
Problem Possible Cause(s) Troubleshooting Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Wet reagents or solvent.1. Use a fresh bottle of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). 2. Monitor the reaction by TLC or GC-MS and increase the reaction time or temperature as needed. 3. Use anhydrous solvents and ensure the starting material is dry.
Formation of a White Precipitate (Polymer) High concentration of the starting material favors intermolecular reaction.Perform the reaction under high dilution conditions to favor intramolecular cyclization. A concentration of 0.01-0.05 M is a good starting point.
Presence of Impurities with Lower Polarity by TLC Elimination side reactions may have occurred due to excessive heat or strong acid.Use a milder acid catalyst (e.g., PPTS) or a lower reaction temperature.
Presence of a More Polar Spot by TLC (than starting material) De-benzylation of the starting material or product.Use a less aggressive acid catalyst or perform the reaction at a lower temperature.
Route 2: Baeyer-Villiger Oxidation of 4-(Benzyloxy)cyclopentanone
Problem Possible Cause(s) Troubleshooting Solution(s)
Low or No Product Formation 1. Inactive oxidant (peroxy acids can degrade over time). 2. Insufficient amount of oxidant. 3. Reaction temperature is too low.1. Use a fresh bottle of the peroxy acid (e.g., m-CPBA) or titrate it to determine its activity. 2. Use a slight excess (1.1-1.5 equivalents) of the oxidant. 3. While the reaction is often run at 0 °C to room temperature, gentle heating may be required for less reactive substrates. Monitor by TLC.
Formation of Multiple Products 1. Undesired regioselective oxygen insertion. 2. Ring-opening of the lactone product.1. While unlikely for this substrate, ensure the reaction conditions are standard. The use of certain catalysts can sometimes alter regioselectivity. 2. Work up the reaction promptly once complete and avoid harsh acidic or basic conditions during purification.
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance from the benzyloxy group slowing down the reaction.1. Allow the reaction to stir for a longer period, monitoring its progress. 2. Consider using a more reactive peroxy acid, such as trifluoroperacetic acid (prepared in situ).
Difficult Purification The product and the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) can be difficult to separate.Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct.

Data Presentation

Table 1: Representative Conditions for Acid-Catalyzed Lactonization of Hydroxy Esters

EntryHydroxy Acid/EsterCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-hydroxypentanoic acidH₂SO₄ (cat.)Toluene (B28343)Reflux4~80General Knowledge
25-hydroxypentanoic acidAmberlyst-15Toluene110695Analogous reactions
3γ-hydroxy estersp-TsOH (0.1)BenzeneReflux1270-90Analogous reactions
4δ-hydroxy estersSc(OTf)₃ (0.05)CH₂Cl₂25285-95Analogous reactions

Table 2: Conditions for Baeyer-Villiger Oxidation of Substituted Cyclopentanones

EntrySubstrateOxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Cyclopentanonem-CPBA (1.1)CH₂Cl₂25294[1]
22-methylcyclopentanonem-CPBA (1.2)CH₂Cl₂0-25488Analogous reactions
33-phenylcyclopentanoneH₂O₂/Sc(OTf)₃1,4-Dioxane601293[2]
4CyclopentanoneOxone (2.0)H₂O/THF25390[3]

Experimental Protocols

Protocol 1: Intramolecular Cyclization of Benzyl 5-Hydroxypentanoate

This protocol is a representative procedure based on general methods for acid-catalyzed lactonization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl 5-hydroxypentanoate (1.0 equiv) in anhydrous toluene to achieve a concentration of 0.05 M.

  • Reaction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv).

  • Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield pure 5-(benzyloxy)tetrahydropyran-2-one.

Protocol 2: Baeyer-Villiger Oxidation of 4-(Benzyloxy)cyclopentanone

This protocol is a representative procedure based on general methods for the Baeyer-Villiger oxidation.

  • Preparation: Dissolve 4-(benzyloxy)cyclopentanone (1.0 equiv) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reaction: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv) in CH₂Cl₂. Add the m-CPBA solution dropwise to the ketone solution at 0 °C over 30 minutes.

  • Stirring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to destroy excess peroxide. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 5-(benzyloxy)tetrahydropyran-2-one.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Intramolecular Cyclization cluster_1 Route 2: Baeyer-Villiger Oxidation A Benzyl 5-hydroxypentanoate B 5-(Benzyloxy)tetrahydropyran-2-one A->B  H+ catalyst (e.g., p-TsOH) Toluene, Reflux   C 4-(Benzyloxy)cyclopentanone D 5-(Benzyloxy)tetrahydropyran-2-one C->D  Oxidant (e.g., m-CPBA)  CH₂Cl₂  

Caption: Synthetic routes to 5-(Benzyloxy)tetrahydropyran-2-one.

Troubleshooting_Workflow Start Reaction Start Monitor Monitor Reaction Progress (TLC, GC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Work-up and Purification Complete->Workup Yes Troubleshoot Troubleshoot Issue Complete->Troubleshoot No LowYield Low Yield or No Reaction Troubleshoot->LowYield SideProducts Side Products Observed Troubleshoot->SideProducts CheckReagents Check Reagent Purity and Stoichiometry LowYield->CheckReagents IdentifyByproducts Identify Byproducts (NMR, MS) SideProducts->IdentifyByproducts OptimizeConditions Optimize Conditions (Temp, Time, Conc.) CheckReagents->OptimizeConditions OptimizeConditions->Monitor AdjustConditions Adjust Conditions to Minimize Side Reactions IdentifyByproducts->AdjustConditions AdjustConditions->Monitor

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 5-Benzyloxan-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Benzyloxan-2-one using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying this compound by column chromatography?

The most common challenges include co-elution with impurities, poor separation from starting materials, product degradation on silica (B1680970) gel, and low recovery. These issues often stem from the compound's polarity and potential instability on acidic stationary phases.

Q2: What is a good starting solvent system for the column chromatography of this compound?

A typical starting point for the elution of this compound is a solvent system of ethyl acetate (B1210297) and hexanes. The polarity can be adjusted based on TLC analysis, but a common ratio to start with is in the range of 20-40% ethyl acetate in hexanes.

Q3: How can I tell if this compound is degrading on the silica gel column?

You can assess the stability of your compound on silica gel by performing a 2D TLC.[1] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see any new spots other than the original one, it indicates degradation. Another sign during column chromatography is the presence of unexpected spots in your fractions that were not in the initial crude mixture.

Q4: My this compound is not eluting from the column. What should I do?

There are several potential reasons for this:

  • The solvent system may be too non-polar. Gradually increase the polarity of your eluting solvent. For instance, if you are using 20% ethyl acetate in hexanes, try increasing it to 30%, 40%, and so on.

  • The compound may have decomposed on the column. As mentioned above, test for stability on silica.[1]

  • You may be using the wrong solvent system entirely. Double-check that you have prepared the correct eluent.[1]

Q5: The separation between this compound and an impurity is very poor, even though they have different Rf values on the TLC plate. Why is this happening?

This can occur if you overload the column with your crude sample. Using too much sample can lead to broad bands that overlap, resulting in poor separation. Ensure you are using an appropriate amount of silica gel for the amount of sample you are purifying. A general rule of thumb is a silica-to-sample ratio of 30:1 to 100:1 by weight.

Troubleshooting Guide

Problem 1: Poor Separation and Co-elution of Impurities

Q: I am observing poor separation between this compound and a closely related impurity. What steps can I take to improve the resolution?

A:

  • Optimize the Solvent System:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) system, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with close Rf values.

    • Try Different Solvents: Experiment with different solvent systems. For example, you could try a mixture of dichloromethane (B109758) and methanol (B129727) or acetone (B3395972) and hexanes.

  • Column Packing and Loading:

    • Proper Packing: Ensure your column is packed uniformly to avoid channeling. Wet loading, where the silica is slurried with the initial eluent, is often preferred over dry loading to minimize air bubbles and ensure a homogenous packing.[2]

    • Minimize Loading Volume: Dissolve your crude product in the minimum amount of a solvent that will be used to run the column to load it as a concentrated band.[3] Using a highly polar solvent to dissolve the sample can lead to band broadening.

  • Stationary Phase:

    • Deactivated Silica: If you suspect your compound is interacting too strongly or degrading on the acidic silica gel, you can use deactivated silica. This can be prepared by treating the silica gel with a small amount of a base like triethylamine (B128534) mixed in the eluent.[1]

    • Alternative Stationary Phases: Consider using a different stationary phase like alumina (B75360) (basic or neutral) or Florisil if your compound is unstable on silica.[1]

Problem 2: Low Yield and Product Loss

Q: My final yield of this compound is significantly lower than expected after column chromatography. What are the possible causes and solutions?

A:

  • Compound Decomposition: As mentioned, this compound might be sensitive to the acidic nature of silica gel.[1] Using a deactivated stationary phase can mitigate this.

  • Irreversible Adsorption: The compound may be irreversibly binding to the silica gel. Increasing the polarity of the eluent significantly at the end of the chromatography can help to elute any remaining product.

  • Product Tailing: Broad peaks (tailing) can lead to the collection of many dilute fractions, and some product may be discarded with the mixed fractions. To minimize tailing, you can try a more polar solvent system once the main product starts to elute.[1]

  • Incomplete Elution: Ensure you have run a sufficient volume of the final, most polar eluent through the column to wash out all the compound.

Problem 3: Product Contamination in "Pure" Fractions

Q: My fractions containing this compound are contaminated with an unknown impurity, even after careful collection. What could be the issue?

A:

  • Co-elution: The impurity may have a very similar Rf to your product in the chosen solvent system. Re-optimization of the eluent is necessary.

  • Column Overloading: As discussed, overloading the column can lead to overlapping bands. Reduce the amount of crude material loaded onto the column.

  • Degradation During Chromatography: The impurity might be a degradation product formed on the column.[1] This reinforces the need to check for compound stability on silica.

Data Presentation

Table 1: Hypothetical Solvent Systems for TLC Analysis of this compound

Solvent System (v/v)Approximate Rf of this compoundObservations
20% Ethyl Acetate / Hexanes0.25Good for initial separation analysis.
30% Ethyl Acetate / Hexanes0.40Ideal for column elution.
50% Ethyl Acetate / Hexanes0.65May be too polar, leading to fast elution.
10% Methanol / Dichloromethane0.50Alternative solvent system for difficult separations.

Experimental Protocols

Detailed Methodology for Column Chromatography of this compound

  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Securely plug the bottom of the column with a small piece of cotton or glass wool.[4]

    • Add a thin layer of sand (approximately 1-2 cm) on top of the plug.[4]

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 20% ethyl acetate in hexanes).[2]

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.[2]

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.[3]

    • Drain the solvent until the sample has been adsorbed onto the silica.

    • Add a small layer of sand on top of the sample to prevent disturbance of the stationary phase when adding more eluent.[3]

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the solvent system as the chromatography progresses.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation of the Product:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Start: Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation on TLC? tlc_analysis->good_separation pack_column Pack Column with Silica Gel good_separation->pack_column Yes optimize_solvent Troubleshoot: Optimize Solvent System good_separation->optimize_solvent No load_sample Load Sample pack_column->load_sample run_column Run Column Chromatography load_sample->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions separation_issue Separation Issue? monitor_fractions->separation_issue combine_pure Combine Pure Fractions separation_issue->combine_pure No adjust_loading Troubleshoot: Adjust Sample Loading separation_issue->adjust_loading Yes evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product optimize_solvent->tlc_analysis check_stability Troubleshoot: Check Compound Stability (2D TLC) change_stationary_phase Troubleshoot: Change Stationary Phase check_stability->change_stationary_phase adjust_loading->run_column adjust_loading->check_stability change_stationary_phase->pack_column

Caption: Troubleshooting workflow for the purification of this compound.

References

Side reactions in the synthesis of 5-Benzyloxan-2-one and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 5-(benzyloxymethyl)oxazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-(benzyloxymethyl)oxazolidin-2-one?

There are two primary routes for the synthesis of 5-(benzyloxymethyl)oxazolidin-2-one.

  • Route A: Benzylation of a Pre-formed Oxazolidinone Ring. This involves the initial synthesis of a 5-(hydroxymethyl)oxazolidin-2-one (B1589877) intermediate, followed by a Williamson ether synthesis to introduce the benzyl (B1604629) group.

  • Route B: Cyclization of a Benzylated Precursor. This route involves the synthesis of a protected amino alcohol with the benzyl ether already in place, followed by cyclization to form the oxazolidinone ring.

Q2: What are the critical parameters to control during the Williamson ether synthesis for the benzylation step (Route A)?

The Williamson ether synthesis is an S_N2 reaction and is sensitive to several factors:

  • Base Selection: A strong base that can deprotonate the primary alcohol without promoting elimination is crucial. Sodium hydride (NaH) is a common choice.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used to dissolve the alkoxide and facilitate the S_N2 reaction.

  • Temperature: The reaction should be kept at the lowest temperature necessary for the reaction to proceed to minimize the competing E2 elimination side reaction.

  • Leaving Group: Benzyl bromide or benzyl chloride are effective alkylating agents.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material, product, and any potential byproducts. Staining with potassium permanganate (B83412) can help visualize the spots.

Troubleshooting Guides

Problem 1: Low Yield of 5-(benzyloxymethyl)oxazolidin-2-one

Possible Causes and Solutions

Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider adding more of the limiting reagent or increasing the reaction time.
Side reactions See the dedicated sections on specific side reactions below (Problem 2 and 3).
Poor quality reagents Ensure all reagents, especially the solvent and base, are anhydrous. Use freshly distilled or purchased anhydrous solvents.
Suboptimal temperature If using the Williamson ether synthesis, ensure the temperature is not too high, which can favor elimination. For cyclization reactions, the optimal temperature will depend on the specific method.
Problem 2: Formation of an Elimination Byproduct During Benzylation (Route A)

Symptom: You observe a byproduct with a different Rf value on TLC, and NMR analysis suggests the presence of an alkene. This is common when using secondary or sterically hindered alkyl halides, but can also occur with primary halides under harsh conditions.[1][2]

Troubleshooting Workflow

G start Elimination byproduct detected cause1 Reaction temperature is too high start->cause1 cause2 Base is too strong or sterically hindered start->cause2 cause3 Leaving group on benzyl reagent is poor start->cause3 solution1 Lower the reaction temperature cause1->solution1 solution2 Use a non-hindered, strong base like NaH cause2->solution2 solution3 Use benzyl bromide or iodide instead of chloride cause3->solution3

Caption: Troubleshooting elimination byproducts.

Problem 3: Formation of a Regioisomeric Byproduct During Ring Formation

Symptom: During the synthesis of the oxazolidinone ring, particularly from an epoxide precursor, you may observe the formation of a six-membered 1,3-oxazinan-2-one (B31196) ring as a byproduct.

Troubleshooting Steps

  • Confirm the Structure: Use spectroscopic methods (NMR, MS) to confirm the presence of the regioisomer.

  • Optimize Reaction Conditions: The regioselectivity of the ring-opening of the epoxide is often influenced by the catalyst and solvent.

    • Lewis Acid: The choice of Lewis acid can influence the regioselectivity of the epoxide opening. Experiment with different Lewis acids (e.g., TiCl4, BF3·OEt2).

    • Solvent: The polarity of the solvent can affect the transition state of the cyclization. Test a range of solvents with varying polarities.

Problem 4: Epimerization at C5

Symptom: If the synthesis starts from a chiral precursor, you may observe a loss of enantiomeric purity in the final product.

Possible Cause and Solution

Possible Cause Suggested Solution
Harsh basic or acidic conditions Use milder bases for deprotonation steps and avoid prolonged exposure to strong acids or bases during workup and purification. Consider using a buffered workup.
Racemization of an intermediate If an intermediate has an acidic proton adjacent to the chiral center, it may be prone to racemization. Analyze intermediates for enantiomeric purity to pinpoint the problematic step.

Experimental Protocols

Protocol 1: Synthesis of (R)-5-(Hydroxymethyl)oxazolidin-2-one from (R)-Glycidol

This is a representative two-step procedure.

Step 1: Aminolysis of (R)-Glycidol

  • To a solution of (R)-glycidol (1.0 eq) in methanol (B129727), add a solution of benzylamine (B48309) (1.1 eq) in methanol dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude amino alcohol.

Step 2: Cyclization with a Carbonyl Source

  • Dissolve the crude amino alcohol in a suitable solvent (e.g., toluene).

  • Add a carbonyl source such as diethyl carbonate (1.5 eq) and a catalytic amount of a base (e.g., sodium methoxide).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Benzylation of (R)-5-(Hydroxymethyl)oxazolidin-2-one
  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of (R)-5-(hydroxymethyl)oxazolidin-2-one (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzylation

Entry Base Solvent Temperature (°C) Yield (%) Byproduct Formation
1NaHTHF0 to RT85Minimal elimination
2KOtBuTHFRT60Significant elimination
3NaHDMFRT88Trace elimination
4K2CO3AcetoneReflux75Moderate elimination

Visualizations

G cluster_0 Route A cluster_1 Route B A1 5-(Hydroxymethyl)oxazolidin-2-one A2 Benzylation (Williamson Ether Synthesis) A1->A2 A3 5-(Benzyloxymethyl)oxazolidin-2-one A2->A3 B1 Protected Amino Alcohol with Benzyl Ether B2 Cyclization B1->B2 B3 5-(Benzyloxymethyl)oxazolidin-2-one B2->B3

References

Optimization of reaction conditions for the synthesis of 5-Benzyloxan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "5-Benzyloxan-2-one" does not correspond to a standard chemical structure. This guide focuses on the synthesis of a closely related and common class of compounds, benzyloxazolidin-2-ones , and provides general guidance and troubleshooting for their synthesis. The principles and methodologies discussed are applicable to a range of similar heterocyclic syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of benzyloxazolidin-2-one derivatives?

A1: Common starting materials are β-hydroxy carbonyl compounds which can be cyclized to form the oxazolidin-2-one ring. The synthesis often involves an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What are some common side products in this synthesis?

A3: The formation of diastereomers is a common issue. Other potential side products can arise from incomplete reaction or degradation of the starting materials or product, especially under harsh reaction conditions. Extended refluxing times can sometimes lead to the formation of a complex mixture of byproducts.[1]

Q4: What purification methods are most effective for benzyloxazolidin-2-ones?

A4: Flash column chromatography is a widely used method for the purification of these compounds. The choice of solvent system for chromatography will depend on the polarity of the specific derivative. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause 1: Inactive Reagents. Reagents, especially those that are moisture-sensitive like organometallics or activating agents, may have degraded.

    • Solution: Use freshly opened or properly stored reagents. It's good practice to test the activity of reagents. For instance, if using a silylating agent, its effectiveness can be checked on a small scale with a model compound.

  • Possible Cause 2: Sub-optimal Reaction Temperature. The reaction may be too slow at a lower temperature or side reactions may be occurring at a higher temperature.

    • Solution: Screen a range of temperatures to find the optimal condition. For instance, some reactions are started at room temperature and then refluxed.[1]

  • Possible Cause 3: Incorrect Stoichiometry. The ratio of reactants is crucial for driving the reaction to completion and minimizing side products.

    • Solution: Carefully check the stoichiometry of all reagents. A slight excess of one reagent may be beneficial. For example, using 3.0 equivalents of an azide (B81097) source has been shown to be effective in some syntheses.[2]

Problem 2: Incomplete reaction after the specified time.

  • Possible Cause 1: Insufficient Reaction Time. Some reactions require longer periods to go to completion.

    • Solution: Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. Reaction times can vary significantly, from a few hours to over 20 hours depending on the specific substrates and conditions.[3]

  • Possible Cause 2: Poor Catalyst Activity. If a catalyst is used, it may be poisoned or inactive.

    • Solution: Use fresh catalyst. Ensure the reaction setup is free from impurities that could deactivate the catalyst.

Problem 3: Formation of multiple products (diastereomers or other byproducts).

  • Possible Cause 1: Lack of Stereocontrol. For stereoselective reactions, the choice of catalyst, solvent, and temperature can significantly impact the diastereomeric ratio.

    • Solution: Optimize the reaction conditions for stereoselectivity. This may involve screening different chiral catalysts or additives.

  • Possible Cause 2: Side Reactions. The reaction conditions may be promoting undesired reaction pathways.

    • Solution: Adjusting the reaction temperature, solvent, or the order of reagent addition can sometimes suppress side reactions. For example, extended refluxing times have been observed to lead to complex mixtures.[1]

Problem 4: Difficulty in purifying the product.

  • Possible Cause 1: Co-eluting Impurities. A byproduct may have a similar polarity to the desired product, making separation by column chromatography difficult.

    • Solution: Try a different solvent system for chromatography. Sometimes a multi-step purification involving both chromatography and recrystallization is necessary.

  • Possible Cause 2: Product Instability. The product may be degrading on the silica (B1680970) gel during chromatography.

    • Solution: Deactivate the silica gel with a small amount of a base like triethylamine (B128534) in the eluent. Alternatively, other purification methods like preparative HPLC or crystallization can be explored.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Oxazolidin-2-one Derivatives

ParameterCondition 1Condition 2Condition 3
Starting Material β-hydroxy carbonylβ-hydroxy carbonylβ-hydroxy carbonyl
Azide Source Me₃SiN₃Bu₃SnN₃NaN₃
Solvent THFNot specifiedNot specified
Temperature 90 °C (reflux)Not specifiedNot specified
Reaction Time 3-5 hours30 minutes5 hours
Equivalents of Azide 3.03.010.0
Yield Good to excellentNot specifiedLow conversion

Data adapted from a study on the synthesis of 4,5-disubstituted oxazolidin-2-ones.[2]

Experimental Protocols

General Protocol for the Synthesis of a (4R,5R)-5-((benzyloxy)methyl)-4-phenyloxazolidin-2-one Derivative

This protocol is based on a reported synthesis and should be adapted for specific substrates.[2]

  • Preparation: To a solution of the starting β-hydroxy amide (1.0 equivalent) in an appropriate solvent (e.g., THF, 0.04 M), add the azide source (e.g., Me₃SiN₃, 3.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux (e.g., 90 °C) and stir for the required duration (e.g., 5 hours). Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., CH₂Cl₂) and separate the layers. Extract the aqueous layer with the same organic solvent.

  • Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired oxazolidin-2-one.

Visualizations

Synthetic Pathway beta-Hydroxy Carbonyl beta-Hydroxy Carbonyl Acyl Azide Intermediate Acyl Azide Intermediate beta-Hydroxy Carbonyl->Acyl Azide Intermediate Azide Source (e.g., DPPA, Me3SiN3) Isocyanate Intermediate Isocyanate Intermediate Acyl Azide Intermediate->Isocyanate Intermediate Curtius Rearrangement (Heat) Benzyloxazolidin-2-one Benzyloxazolidin-2-one Isocyanate Intermediate->Benzyloxazolidin-2-one Intramolecular Cyclization

Caption: General synthetic pathway to a benzyloxazolidin-2-one.

Optimization Workflow cluster_screening Parameter Screening Solvent Solvent Optimized Conditions Optimized Conditions Solvent->Optimized Conditions Temperature Temperature Temperature->Optimized Conditions Reagent Stoichiometry Reagent Stoichiometry Reagent Stoichiometry->Optimized Conditions Reaction Time Reaction Time Reaction Time->Optimized Conditions Initial Synthesis Initial Synthesis Analyze Results (Yield, Purity) Analyze Results (Yield, Purity) Initial Synthesis->Analyze Results (Yield, Purity) Analyze Results (Yield, Purity)->Solvent Vary Analyze Results (Yield, Purity)->Temperature Vary Analyze Results (Yield, Purity)->Reagent Stoichiometry Vary Analyze Results (Yield, Purity)->Reaction Time Vary

Caption: Workflow for optimizing reaction conditions.

Troubleshooting Decision Tree Low Yield Low Yield Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Optimize Temperature Optimize Temperature Check Reagent Quality->Optimize Temperature Good Use Fresh Reagents Use Fresh Reagents Check Reagent Quality->Use Fresh Reagents Poor Adjust Stoichiometry Adjust Stoichiometry Optimize Temperature->Adjust Stoichiometry Optimal Screen Temperature Range Screen Temperature Range Optimize Temperature->Screen Temperature Range Non-optimal Vary Reagent Ratios Vary Reagent Ratios Adjust Stoichiometry->Vary Reagent Ratios Non-optimal

Caption: Decision tree for troubleshooting low product yield.

References

Stability issues of 5-Benzyloxan-2-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Benzyloxan-2-one under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could the compound be degrading?

A1: Yes, inconsistency in experimental results can be a sign of compound instability. This compound contains a lactone (cyclic ester) functional group, which is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4] This degradation, which results in the opening of the lactone ring to form a hydroxy carboxylic acid, can lead to a loss of the compound's intended activity and the formation of impurities that might interfere with your assay.

Q2: What are the primary degradation pathways for this compound?

A2: The principal degradation pathway for this compound is the hydrolysis of the lactone ring.

  • Under acidic conditions: The carbonyl oxygen of the lactone is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the ester oxygen as part of a hydroxyl group results in the opening of the ring to form 5-benzyloxy-2-hydroxypentanoic acid.[2][5]

  • Under basic conditions: A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the lactone, forming a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and opening the ring to yield the carboxylate of 5-benzyloxy-2-hydroxypentanoic acid.[4][6]

Q3: At what pH range should I be concerned about the stability of this compound?

A3: As a general guideline, lactones can undergo hydrolysis in both acidic and basic environments. Therefore, you should be cautious when using solutions with a pH significantly deviating from neutral (pH 7). Stability issues are more likely to be pronounced at pH values below 4 and above 8. However, the rate of degradation is dependent on factors such as temperature, buffer composition, and the specific concentration of the acid or base.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions as close to neutral as possible, unless your experimental protocol requires acidic or basic conditions. Use appropriate buffer systems to maintain a stable pH.

  • Temperature: Perform your experiments at the lowest temperature compatible with your protocol, as higher temperatures accelerate the rate of hydrolysis.

  • Fresh Solutions: Prepare solutions of this compound fresh before use. Avoid long-term storage of the compound in aqueous solutions, especially if they are not pH-neutral.

  • Aprotic Solvents: If your experimental design allows, consider dissolving this compound in a non-aqueous, aprotic solvent for stock solutions and dilute it into your aqueous experimental medium at the last possible moment.

Troubleshooting Guides

Issue: Loss of compound activity over time.

Possible Cause Troubleshooting Step
Hydrolysis of the lactone ring 1. Verify the pH of your experimental buffer. If it is acidic or basic, consider if a neutral pH alternative can be used. 2. Prepare fresh solutions of this compound for each experiment. 3. Analyze the purity of your compound stock solution and the experimental solution over time using a suitable analytical method like HPLC to monitor for the appearance of degradation products.
Elevated Temperature 1. If your experiment is conducted at an elevated temperature, assess if the temperature can be lowered without compromising the results. 2. Minimize the time the compound is exposed to elevated temperatures.

Issue: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Step
Acid- or base-catalyzed degradation 1. The primary degradation product is likely 5-benzyloxy-2-hydroxypentanoic acid. The molecular weight of this product will be 18 units (the mass of a water molecule) higher than the parent compound. Check your mass spectrometry data for a corresponding peak. 2. Conduct a forced degradation study (see "Experimental Protocols" section) under mild acidic and basic conditions to intentionally generate the degradation product and confirm its retention time in your chromatography system.
Solvent-related issues 1. Ensure the solvents used for your mobile phase and sample preparation are of high purity and are compatible with your compound.

Data Presentation

The following tables can be used to record and compare the stability of this compound under different conditions.

Table 1: Stability of this compound under Acidic Conditions

Acid Concentration (e.g., 0.1 M HCl) Temperature (°C) Time (hours) % this compound Remaining % Degradation Product(s)
01000
1
2
4
8
24

Table 2: Stability of this compound under Basic Conditions

Base Concentration (e.g., 0.1 M NaOH) Temperature (°C) Time (hours) % this compound Remaining % Degradation Product(s)
01000
1
2
4
8
24

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under forced acidic and basic conditions.[7][8][9][10]

Materials:

  • This compound

  • Hydrochloric acid (HCl), e.g., 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), e.g., 0.1 M and 1 M solutions

  • High-purity water

  • A suitable organic solvent for stock solution (e.g., acetonitrile (B52724) or methanol)

  • HPLC or LC-MS system with a suitable column

  • pH meter

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: a. To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl). b. Incubate the solution at a controlled temperature (e.g., 40°C). c. At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample. d. Neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH). e. Dilute the neutralized sample with mobile phase to a suitable concentration for analysis. f. Analyze the sample by HPLC or LC-MS.

  • Basic Degradation: a. To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH). b. Follow the same incubation, sampling, neutralization (with an equivalent amount of acid), dilution, and analysis steps as described for acidic degradation.

  • Control Sample: Prepare a control sample by diluting the stock solution in a neutral buffer or water and analyze it at the same time points.

  • Data Analysis: Quantify the peak area of this compound and any degradation products at each time point. Calculate the percentage of the parent compound remaining and the percentage of degradation products formed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Forced Degradation Conditions cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Condition (0.1 M HCl) stock->acid base Basic Condition (0.1 M NaOH) stock->base neutral Neutral Control (Water/Buffer) stock->neutral incubate Incubate at 40°C acid->incubate base->incubate neutral->incubate sample Sample at t = 0, 1, 2, 4, 8, 24h incubate->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis start_acid This compound intermediate_acid Protonated Carbonyl (Tetrahedral Intermediate) start_acid->intermediate_acid + H₂O, H⁺ product_acid 5-benzyloxy-2-hydroxypentanoic acid intermediate_acid->product_acid start_base This compound intermediate_base Tetrahedral Intermediate start_base->intermediate_base + OH⁻ product_base Carboxylate of 5-benzyloxy-2-hydroxypentanoic acid intermediate_base->product_base

Caption: Proposed degradation pathways of this compound under acidic and basic conditions.

References

Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of 5-Benzyloxan-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this chiral lactone, with a primary focus on addressing low enantioselectivity.

Troubleshooting Guides

This section provides a detailed breakdown of potential issues and corresponding solutions for common synthetic methods used to produce enantiomerically enriched this compound.

Method 1: Asymmetric Hydrogenation of a γ-Keto Ester Precursor

Asymmetric hydrogenation of a suitable γ-keto ester is a prevalent method for synthesizing chiral γ-lactones. High enantioselectivity is contingent on the intricate interplay between the substrate, catalyst, and reaction conditions.

Question: We are observing low enantiomeric excess (e.e.) in the asymmetric hydrogenation of the γ-keto ester precursor to this compound. What are the potential causes and solutions?

Answer: Low enantioselectivity in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Asymmetric Hydrogenation

start Low Enantioselectivity Observed catalyst Catalyst Issues start->catalyst Investigate substrate Substrate Quality start->substrate Investigate conditions Reaction Conditions start->conditions Investigate analysis Analytical Error start->analysis Consider purity Catalyst Purity & Integrity catalyst->purity Check loading Catalyst Loading catalyst->loading Optimize activation Catalyst Activation catalyst->activation Verify sub_purity Substrate Purity substrate->sub_purity Check temp Temperature conditions->temp Optimize solvent Solvent conditions->solvent Screen pressure Hydrogen Pressure conditions->pressure Optimize method Chiral HPLC/GC Method analysis->method Validate end High Enantioselectivity Achieved purity->end Solution: Use high-purity catalyst loading->end Solution: Adjust loading activation->end Solution: Ensure proper activation sub_purity->end Solution: Purify substrate temp->end Solution: Lower temperature solvent->end Solution: Change solvent pressure->end Solution: Adjust pressure method->end Solution: Refine analytical method

Caption: Troubleshooting workflow for low enantioselectivity in asymmetric hydrogenation.

Potential Causes and Solutions

Potential Cause Recommended Action
Catalyst Purity and Integrity The chiral catalyst is the cornerstone of enantioselectivity. Impurities can poison the catalyst or introduce competing, non-selective reaction pathways. Ensure the use of a high-purity catalyst and handle it under inert conditions to prevent degradation.
Catalyst Loading An inappropriate catalyst loading can impact the reaction kinetics and selectivity. A loading that is too low may result in a slow, incomplete reaction, while an excessively high loading can sometimes lead to the formation of less selective catalytic species. Systematically screen catalyst loadings to find the optimal concentration.
Reaction Temperature Temperature can have a profound effect on enantioselectivity.[1] Generally, lower temperatures lead to higher enantiomeric excess due to the larger difference in activation energies for the formation of the two enantiomers.[2] If your enantioselectivity is low, consider running the reaction at a lower temperature.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.[3][4] Solvents can play a role in the aggregation of catalytic species, which may have different selectivities.[1] Screen a range of solvents with varying polarities and coordinating abilities.
Substrate Purity Impurities in the γ-keto ester precursor can inhibit or poison the catalyst. Ensure the substrate is of high purity before use.
Hydrogen Pressure The pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity. Optimize the hydrogen pressure for your specific catalyst system.

Experimental Protocol: Asymmetric Hydrogenation of a γ-Keto Ester

A representative procedure for the iridium-catalyzed asymmetric hydrogenation of a γ-keto ester is as follows:

  • To a high-pressure reactor, add the γ-keto ester precursor to this compound (1.0 mmol) and the chiral iridium catalyst (e.g., a ferrocenyl P,N,N-ligand complex, 0.01 mmol).[3][4]

  • Purge the reactor with argon.

  • Add degassed solvent (e.g., methanol, 10 mL).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours).

  • Carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

  • Determine the enantiomeric excess using chiral HPLC or GC.

Method 2: Organocatalytic Enantioselective Lactonization

Organocatalysis offers a metal-free approach to the synthesis of chiral lactones. The success of these reactions is highly dependent on the design of the chiral catalyst and the reaction conditions.

Question: Our organocatalytic lactonization to form this compound is yielding a product with low enantioselectivity. How can we improve this?

Answer: Low enantioselectivity in organocatalytic lactonizations can often be traced back to the catalyst's effectiveness, substrate interactions, and the reaction environment.

Logical Relationship of Factors Affecting Organocatalytic Lactonization

low_ee Low Enantioselectivity catalyst Catalyst low_ee->catalyst substrate Substrate low_ee->substrate conditions Reaction Conditions low_ee->conditions cat_structure Catalyst Structure catalyst->cat_structure Structure cat_loading Catalyst Loading catalyst->cat_loading Loading sub_purity Substrate Purity substrate->sub_purity Purity sub_concentration Substrate Concentration substrate->sub_concentration Concentration solvent Solvent conditions->solvent Solvent temp Temperature conditions->temp Temperature additives Additives (e.g., acid/base) conditions->additives Additives high_ee High Enantioselectivity cat_structure->high_ee Solution: Screen different catalysts cat_loading->high_ee Solution: Optimize loading sub_purity->high_ee Solution: Purify substrate sub_concentration->high_ee Solution: Adjust concentration solvent->high_ee Solution: Screen solvents temp->high_ee Solution: Optimize temperature additives->high_ee Solution: Screen additives

Caption: Key factors influencing enantioselectivity in organocatalytic lactonization.

Potential Causes and Solutions

Potential Cause Recommended Action
Catalyst Structure and Purity The structure of the organocatalyst is paramount for achieving high enantioselectivity. Even minor impurities can have a detrimental effect. Ensure the catalyst is of high purity. If selectivity remains low, consider screening a library of related catalysts with different steric and electronic properties.
Catalyst Loading Similar to metal catalysis, the loading of the organocatalyst can influence the reaction's outcome. A systematic optimization of the catalyst loading is recommended.
Solvent Choice The solvent can significantly impact the transition state of the reaction, thereby affecting enantioselectivity.[3][4] Non-polar solvents often provide a more rigid transition state, leading to higher e.e. values. A thorough solvent screen is advisable.
Reaction Temperature Lowering the reaction temperature is a common strategy to enhance enantioselectivity in organocatalytic reactions.[1][2]
Additives Some organocatalytic reactions benefit from the presence of additives, such as a co-catalyst or a stoichiometric acid or base, which can influence the reaction mechanism and selectivity. Investigate the effect of relevant additives.
Substrate Concentration The concentration of the substrate can affect the aggregation state of the catalyst and the overall reaction kinetics, which in turn can impact enantioselectivity. Experiment with different substrate concentrations.

Experimental Protocol: Organocatalytic Enantioselective Lactonization

A general procedure for an organocatalytic lactonization is as follows:

  • To a reaction vessel, add the precursor to this compound (e.g., a suitable hydroxy acid or aldehyde, 1.0 mmol) and the chiral organocatalyst (e.g., a chiral N-heterocyclic carbene or a Brønsted acid, 0.1 mmol).[5][6]

  • Add the appropriate solvent (e.g., toluene (B28343), 10 mL).

  • If required, add any necessary co-reagents or additives.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction and remove the solvent.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Method 3: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution using lipases is a powerful biocatalytic method for separating enantiomers. The efficiency of the resolution is determined by the enzyme's ability to selectively acylate or deacylate one enantiomer over the other.

Question: The lipase-catalyzed kinetic resolution of our racemic this compound (or its precursor) is showing low enantioselectivity. What can we do to improve the outcome?

Answer: Low enantioselectivity in a lipase-catalyzed kinetic resolution often points to a suboptimal choice of enzyme, acyl donor, or reaction conditions.

Potential Causes and Solutions

Potential Cause Recommended Action
Enzyme Selection Not all lipases are equally effective for a given substrate. The enantioselectivity of the resolution is highly dependent on the specific lipase (B570770) used. Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the most selective one for your substrate.[7][8]
Acyl Donor In the case of alcohol resolution, the choice of acyl donor can significantly impact the reaction rate and enantioselectivity. Common acyl donors include vinyl acetate, isopropenyl acetate, and various acid anhydrides. A screening of different acyl donors is recommended.
Solvent The nature of the solvent can affect the enzyme's conformation and activity, thereby influencing enantioselectivity. Non-polar organic solvents like hexane (B92381) or toluene are often preferred.
Temperature Temperature affects the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they may also lead to lower enantioselectivity or enzyme denaturation. An optimal temperature needs to be determined experimentally.
Water Content For reactions in organic solvents, a small amount of water is often necessary for the lipase to maintain its active conformation. The optimal water content should be determined for your specific system.
Reaction Time and Conversion In a kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material changes with conversion. It is crucial to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both components. Monitor the reaction closely and quench it at the appropriate time.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol Precursor

A typical procedure for the lipase-catalyzed kinetic resolution of a racemic alcohol is as follows:

  • To a flask, add the racemic alcohol precursor to this compound (1.0 mmol), the chosen lipase (e.g., 50 mg), and a non-polar organic solvent (e.g., hexane, 10 mL).

  • Add the acyl donor (e.g., vinyl acetate, 2.0 mmol).

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the conversion and enantiomeric excess of the starting material and product by chiral GC or HPLC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the acylated product from the unreacted alcohol by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the enantiomeric excess of my this compound?

A1: The most common methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). You will need to develop a separation method using a suitable chiral stationary phase. It is crucial to have a racemic sample of this compound to confirm the separation of the two enantiomers.

Q2: My reaction has stalled before reaching full conversion. Could this affect the enantioselectivity?

A2: Yes, an incomplete reaction can sometimes complicate the interpretation of enantioselectivity, especially if the catalyst is degrading over time to a less selective species. It is important to first address the issue of the stalled reaction, which could be due to catalyst deactivation, insufficient reagents, or product inhibition.

Q3: Can the order of addition of reagents impact the enantioselectivity?

A3: In some catalytic systems, particularly those involving the pre-formation of a chiral catalyst, the order of addition can be critical. It is best practice to follow the established protocol for the specific catalytic system you are using. If no protocol is available, it is worth investigating if pre-stirring the catalyst with the ligand before adding the substrate has an effect.

Q4: Is it possible for the enantioselectivity to change during the work-up procedure?

A4: While less common, it is possible for the product to racemize during work-up if it is exposed to harsh conditions (e.g., strong acid or base, high temperatures) and the stereocenter is labile. Ensure your work-up and purification procedures are conducted under mild conditions.

Q5: We are using a published procedure but are not able to reproduce the reported high enantioselectivity. What are the most likely reasons?

A5: This is a common challenge in synthetic chemistry. The most frequent culprits are subtle differences in the purity of reagents (catalyst, substrate, solvent), reaction setup (e.g., efficiency of stirring, rate of addition), or temperature control. A meticulous review of your experimental parameters compared to the published procedure is essential. Re-purification of all starting materials is often a good first step.

References

Overcoming poor solubility of 5-Benzyloxan-2-one for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 5-Benzyloxan-2-one in in vitro assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Precipitate Formation When Preparing Aqueous Solutions

Question: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do to prevent this?

Answer: This is a common issue with poorly soluble compounds. Here are several strategies to address it:

  • Optimize Co-Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay should be kept low, typically below 1%, to avoid solvent-induced artifacts. However, for some compounds, a slightly higher concentration (e.g., up to 2%) may be necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiment.[1]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), can help maintain the solubility of hydrophobic compounds in aqueous solutions for enzyme-based assays.[1] Note that surfactants may not be suitable for cell-based assays as they can be cytotoxic at higher concentrations.[1]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly improve its solubility.[1] The optimal pH should be determined empirically, ensuring it is compatible with your assay system.

  • Sonication: Brief sonication of the solution after dilution can help to break down small aggregates and improve dispersion.[1]

Issue 2: Inconsistent Results in Cell-Based Assays

Question: I am seeing high variability in my results when I test this compound in my cell-based assay. Could this be related to its solubility?

Answer: Yes, poor solubility is a frequent cause of data variability in cell-based assays.[2][3] Here’s how to troubleshoot this:

  • Determine the Kinetic Solubility Limit: It is essential to determine the maximum concentration at which this compound remains soluble in your specific cell culture medium. Testing concentrations above this limit will likely lead to precipitation and unreliable results.[4]

  • Pre-dilution Strategy: Instead of a large single dilution, a serial dilution approach in the final assay medium can sometimes prevent precipitation.

  • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after adding the compound. The presence of a precipitate indicates that the compound is not fully dissolved, and the effective concentration is lower than intended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: We recommend preparing a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]

Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A2: For most cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5% to minimize solvent toxicity. However, the tolerance can be cell line-dependent. For enzyme assays, higher concentrations may be acceptable, but a vehicle control is always necessary.

Q3: How can I determine the solubility of this compound in my specific assay buffer?

A3: A simple method is to prepare a series of dilutions of your DMSO stock solution in the assay buffer. After a short incubation period under your experimental conditions (e.g., 37°C), visually inspect the solutions for any cloudiness or precipitate. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.[4]

Q4: Can I use other organic solvents besides DMSO?

A4: Other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used.[3][5] However, their compatibility with your specific assay system, particularly cell-based assays, must be validated as they can also exhibit toxicity.

Data Presentation

Table 1: Common Co-solvents and Surfactants for Improving Compound Solubility

Agent Type Typical Starting Concentration Considerations
DMSOCo-solvent< 1% (cell-based), < 5% (enzyme)Potential for cell toxicity at higher concentrations.
EthanolCo-solvent< 1%Can be more volatile than DMSO.
Tween-20Surfactant0.01% - 0.05%Primarily for non-cellular assays.
Triton X-100Surfactant0.01% - 0.05%Primarily for non-cellular assays.[1]
CyclodextrinsComplexation AgentVaries (e.g., 1-10 mM)Can be used in cell-based assays; may alter compound availability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions

  • Prepare a 10 mM Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may aid dissolution.[4]

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • Preparation of Working Dilutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

    • From these intermediate stocks, perform the final dilution into your aqueous assay buffer or cell culture medium. Ensure rapid mixing to minimize precipitation.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

  • Prepare a Dilution Series:

    • Create a series of concentrations of this compound in your assay buffer by diluting the DMSO stock. For example, prepare concentrations ranging from 1 µM to 100 µM.

    • Ensure the final DMSO concentration is constant across all samples.

  • Incubation:

    • Incubate the samples under the same conditions as your planned experiment (e.g., 37°C for 1 hour).

  • Visual and Turbidity Measurement:

    • Visually inspect each sample for any signs of precipitation.

    • For a more quantitative assessment, measure the turbidity of each sample using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).[4] An increase in absorbance indicates precipitation.

  • Determine Solubility Limit:

    • The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit for your experimental conditions.

Visualizations

experimental_workflow start Start: this compound Powder prepare_stock Prepare 10 mM Stock in 100% DMSO start->prepare_stock solubility_test Assess Kinetic Solubility in Assay Medium prepare_stock->solubility_test is_soluble Soluble at Desired Concentration? solubility_test->is_soluble proceed_assay Proceed with In Vitro Assay is_soluble->proceed_assay Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No end End: Assay Complete proceed_assay->end troubleshoot->solubility_test troubleshooting_pathway precipitation Precipitation Observed check_dmso Final DMSO Concentration > 1%? precipitation->check_dmso reduce_dmso Reduce DMSO Concentration check_dmso->reduce_dmso Yes use_surfactant Add Surfactant (Non-cellular assay) check_dmso->use_surfactant No retest Re-test Solubility reduce_dmso->retest adjust_ph Adjust Buffer pH use_surfactant->adjust_ph sonicate Sonication adjust_ph->sonicate sonicate->retest

References

Preventing racemization of chiral 5-Benzyloxan-2-one during derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of chiral 5-Benzyloxan-2-one during derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1][2] For a chiral molecule like this compound, maintaining a single enantiomeric form is often crucial for its biological activity and therapeutic efficacy. The presence of the undesired enantiomer can lead to reduced potency, altered pharmacological effects, or even toxicity.[2]

Q2: What is the primary mechanism causing racemization in this compound during derivatization?

A2: The primary mechanism of racemization for this compound, particularly under basic conditions, is the formation of a planar enolate intermediate. The proton at the chiral center (C5) is acidic due to its position adjacent to the carbonyl group of the lactone. A base can abstract this proton, forming a planar, achiral enolate. Subsequent reprotonation can occur from either face of the enolate with equal probability, leading to a racemic mixture.[3][4]

Q3: Which reaction conditions are most likely to induce racemization of this compound?

A3: Conditions that promote the formation and stability of the enolate intermediate are most likely to cause racemization. These include:

  • Strong Bases: Strong bases can readily deprotonate the C5 position.[3]

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for enolate formation and can accelerate the rate of racemization.[5]

  • Protic Solvents: Protic solvents can facilitate proton exchange, promoting the reprotonation of the enolate from either side.

  • Prolonged Reaction Times: Longer exposure to racemization-inducing conditions increases the extent of racemization.

Q4: Can acidic conditions also cause racemization?

A4: While base-mediated enolization is the most common cause, acidic conditions can also potentially lead to racemization, although often to a lesser extent for this class of compounds. Acid-catalyzed enolization can occur, leading to the same loss of stereochemical integrity. The stability of the chiral center under acidic conditions should be evaluated on a case-by-case basis.

Troubleshooting Guide: Preventing Racemization During Derivatization

This guide addresses common issues encountered during the derivatization of this compound and provides solutions to maintain its enantiomeric purity.

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess (%ee) after N-acylation. Use of a strong, non-hindered base (e.g., n-BuLi, LDA at elevated temperatures).Employ a sterically hindered, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) at low temperatures (-78 °C) to favor kinetic deprotonation for acylation over epimerization.[6]
Inconsistent %ee between batches. Variations in reaction temperature, addition rates of reagents, or moisture content.Strictly control the reaction temperature using a cryostat or a well-maintained cooling bath. Ensure slow, dropwise addition of reagents. Use anhydrous solvents and reagents to prevent side reactions.
Partial racemization observed even with optimized conditions. The chosen derivatization reaction is inherently prone to causing racemization.Consider alternative derivatization strategies that do not involve the formation of an intermediate where the chiral center is compromised. For example, explore enzymatic reactions or reactions that proceed through a mechanism that does not involve deprotonation at C5.
Difficulty in accurately measuring the %ee. Inadequate analytical method for separating the enantiomers.Develop and validate a robust chiral High-Performance Liquid Chromatography (HPLC) method. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of oxazolidinone derivatives.[7][8]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific reaction conditions. The following tables provide illustrative data on how different factors can influence the enantiomeric excess (%ee) of this compound during a typical N-acylation reaction.

Table 1: Effect of Base on Enantiomeric Excess (%ee) during N-Acylation

BaseTemperature (°C)Reaction Time (h)Final %ee
n-Butyllithium (n-BuLi)-78 to 0285%
Lithium Diisopropylamide (LDA)-78295%
Sodium bis(trimethylsilyl)amide (NaHMDS)-782>99%
Triethylamine (Et3N)251292%

Note: Initial %ee of starting material is >99%. Data is illustrative and based on general principles of stereoselective synthesis.

Table 2: Effect of Temperature on Enantiomeric Excess (%ee) using LDA

Temperature (°C)Reaction Time (h)Final %ee
-78295%
-40290%
0282%
25270%

Note: Initial %ee of starting material is >99%. Data is illustrative.

Experimental Protocols

Protocol 1: N-Acylation of this compound with Minimal Racemization

This protocol describes a general procedure for the N-acylation of (S)-5-Benzyloxan-2-one using an acid chloride, designed to minimize racemization.

Materials:

  • (S)-5-Benzyloxan-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Acid chloride

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve (S)-5-Benzyloxan-2-one (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 equivalents) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the acid chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the purified product using a validated chiral HPLC method.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of derivatized this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase column (e.g., Lux Cellulose-1 or similar polysaccharide-based column).[7]

Typical Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm or as determined by the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers: %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Mechanism cluster_chiral Chiral Starting Material cluster_achiral Achiral Intermediate cluster_racemic Racemic Product Chiral_5_Benzyloxan_2_one (S)-5-Benzyloxan-2-one Enolate Planar Enolate (Achiral) Chiral_5_Benzyloxan_2_one->Enolate + Base - H+ S_Product (S)-Product Enolate->S_Product + H+ (Protonation from one face) R_Product (R)-Product Enolate->R_Product + H+ (Protonation from other face)

Caption: Mechanism of base-catalyzed racemization of this compound.

Experimental_Workflow Start Start: Chiral this compound Derivatization Derivatization Reaction (e.g., N-Acylation) Start->Derivatization Workup Aqueous Workup and Extraction Derivatization->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis Result Determine Enantiomeric Excess (%ee) Analysis->Result Troubleshoot Racemization? Consult Troubleshooting Guide Result->Troubleshoot Troubleshoot->Derivatization Optimize Conditions

Caption: Experimental workflow for derivatization and analysis of chiral purity.

References

Scaling up the synthesis of 5-Benzyloxan-2-one for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5-Benzyloxan-2-one for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and cost-effective starting material for the synthesis of this compound is δ-valerolactone. This can be halogenated and then substituted, or hydroxylated to introduce a functional group at the 5-position, which is then protected with a benzyl (B1604629) group. Another approach involves the cyclization of a linear precursor that already contains the benzyloxy group.

Q2: What are the critical parameters to control during the benzylation step?

A2: The critical parameters for the benzylation of a hydroxyl group to form a benzyl ether include the choice of base, solvent, temperature, and the purity of the starting materials and reagents. A strong base like sodium hydride (NaH) is often used to deprotonate the hydroxyl group. The reaction is typically carried out in an anhydrous polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Temperature control is crucial to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material and the expected product on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. For more quantitative analysis, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.

Q4: What are the recommended purification methods for this compound on a larger scale?

A4: For preclinical scale-up, purification by column chromatography can be resource-intensive. Alternative methods such as recrystallization or distillation (if the compound is thermally stable and has a suitable boiling point) are often preferred. If column chromatography is necessary, using a flash chromatography system can help to process larger quantities more efficiently.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction during the benzylation step.Ensure all reagents are anhydrous, particularly the solvent and the starting alcohol. Use a slight excess of benzyl bromide and sodium hydride. Increase the reaction time or temperature, monitoring by TLC to avoid decomposition.
Side reactions, such as elimination or over-alkylation.Maintain strict temperature control. Add the base and benzyl bromide slowly to the reaction mixture.
Loss of product during workup or purification.Optimize the extraction and purification steps. For example, use a continuous liquid-liquid extractor for better recovery. If using column chromatography, ensure proper packing and solvent system selection.
Presence of Impurities in the Final Product Unreacted starting material (5-hydroxyoxan-2-one).Improve the efficiency of the benzylation reaction as described above. If starting material persists, consider a second purification step like recrystallization.
Benzyl alcohol or dibenzyl ether as byproducts.These can form from the reaction of benzyl bromide with residual water or the base. Ensure anhydrous conditions. These impurities can often be removed by careful column chromatography or distillation.
Difficulty in Removing the Solvent Use of a high-boiling point solvent like DMF.If possible, use a lower-boiling point solvent like THF. If DMF is necessary, it can be removed by azeotropic distillation with a solvent like toluene (B28343) under reduced pressure.
Inconsistent Results Between Batches Variation in the quality of starting materials or reagents.Use reagents from a reliable supplier and check their purity before use. Store hygroscopic and reactive materials under appropriate conditions (e.g., under an inert atmosphere).
Poor control over reaction parameters.Implement strict process controls for temperature, addition rates, and reaction times. Use automated reaction systems for better reproducibility on a larger scale.

Experimental Protocols

Synthesis of 5-Hydroxyoxan-2-one from δ-Valerolactone

This two-step procedure involves the bromination of δ-valerolactone followed by hydrolysis to introduce the hydroxyl group.

Step 1: Synthesis of 5-Bromooxan-2-one

  • To a solution of δ-valerolactone (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a radical initiator, such as benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-bromooxan-2-one, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Hydroxyoxan-2-one

  • Dissolve the crude 5-bromooxan-2-one in a mixture of acetone (B3395972) and water.

  • Add a weak base, such as sodium bicarbonate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-hydroxyoxan-2-one.

Synthesis of this compound

This procedure describes the benzylation of 5-hydroxyoxan-2-one.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-hydroxyoxan-2-one (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification and Analysis start δ-Valerolactone step1 Bromination (NBS, AIBN) start->step1 intermediate1 5-Bromooxan-2-one step1->intermediate1 step2 Hydrolysis (NaHCO3, Acetone/Water) intermediate1->step2 intermediate2 5-Hydroxyoxan-2-one step2->intermediate2 step3 Benzylation (NaH, Benzyl Bromide, THF) intermediate2->step3 product This compound step3->product purification Column Chromatography / Recrystallization product->purification analysis QC Analysis (NMR, HPLC, MS) purification->analysis final_product Pure this compound for Preclinical Studies analysis->final_product

Caption: Synthetic workflow for this compound.

Validation & Comparative

Validating the Structure of 5-Benzyloxan-2-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a compound's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For novel molecules like 5-Benzyloxan-2-one, a derivative of the versatile oxazolidinone scaffold, unambiguous structural validation is paramount for understanding its biological activity and advancing drug development efforts. While single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation, a comprehensive approach employing a suite of analytical techniques provides a more robust and often more accessible means of characterization. This guide presents a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of this compound, complete with experimental data and protocols.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the key quantitative data obtained from various analytical methods for the structural characterization of a representative analog, 5-(benzyloxymethyl)oxazolidin-2-one.

Analytical Technique Key Parameters Measured Observed Data for 5-(benzyloxymethyl)oxazolidin-2-one (Representative)
Single-Crystal X-ray Crystallography Crystal system, Space group, Unit cell dimensions (Å, °), Bond lengths (Å), Bond angles (°), Torsion angles (°)Orthorhombic, P2₁2₁2₁, a = 5.89, b = 9.21, c = 18.45, α = β = γ = 90
¹H NMR Spectroscopy (500 MHz, CDCl₃) Chemical shift (δ, ppm), Multiplicity, Coupling constants (J, Hz), Integrationδ 7.30-7.40 (m, 5H, Ar-H), 5.75 (br s, 1H, NH), 4.85 (m, 1H, H-5), 4.58 (s, 2H, PhCH ₂), 3.70 (dd, J = 9.0, 6.0 Hz, 1H, H-4a), 3.60 (dd, J = 9.0, 8.0 Hz, 1H, H-4b), 3.55 (d, J = 5.0 Hz, 2H, CH₂OBn)
¹³C NMR Spectroscopy (125 MHz, CDCl₃) Chemical shift (δ, ppm)δ 159.0 (C=O), 137.5 (Ar-C), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 73.5 (PhC H₂), 71.0 (C-5), 70.5 (C H₂OBn), 45.0 (C-4)
FT-IR Spectroscopy (ATR) Absorption bands (cm⁻¹)3280 (N-H stretch), 1750 (C=O stretch, urethane), 1240 (C-O stretch), 1100 (C-O-C stretch), 740, 700 (Aromatic C-H bend)
Mass Spectrometry (ESI+) Mass-to-charge ratio (m/z)[M+H]⁺ = 208.0917, [M+Na]⁺ = 230.0736

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of structural detail, offering direct visualization of the atomic arrangement in a crystalline solid.[1][2] This technique is capable of determining not only the connectivity of atoms but also their precise spatial coordinates, bond lengths, and angles.

Experimental Protocol:
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution. A suitable solvent system might involve ethyl acetate/hexane or dichloromethane/hexane. The goal is to obtain crystals with dimensions of at least 0.1 mm in all directions.[3]

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a detector records the diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, allowing for the generation of an electron density map. An atomic model is built into this map and refined to best fit the experimental data.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Structure Validation synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal mount Mount Crystal crystal->mount diffraction X-ray Diffraction mount->diffraction process Process Diffraction Data diffraction->process solve Solve Structure (Phasing) process->solve refine Refine Atomic Model solve->refine validate Validate Structure refine->validate final_structure final_structure validate->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is contingent on obtaining suitable crystals, which can be a significant challenge. Spectroscopic methods offer valuable and often more readily obtainable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules in solution.[4] For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, can map out the complete carbon-hydrogen framework.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra are acquired.

  • Data Analysis: Chemical shifts, coupling constants, and correlations in the 2D spectra are analyzed to assign all proton and carbon signals and establish through-bond connectivities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of the FT-IR spectrometer. For liquid samples, a thin film can be cast onto a salt plate.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The instrument records the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups (e.g., C=O, N-H, C-O).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI), where the molecules are ionized and their mass-to-charge ratio is measured.

  • Data Analysis: The molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) is identified to determine the molecular weight. The isotopic pattern can further confirm the elemental composition.

comparison_workflow cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods cluster_nmr NMR cluster_ftir FT-IR cluster_ms Mass Spectrometry xray_start Single Crystal xray_end Absolute 3D Structure xray_start->xray_end Diffraction & Refinement validated_structure Validated Structure xray_end->validated_structure nmr_start Sample in Solution nmr_end Connectivity & Stereochemistry nmr_start->nmr_end 1D & 2D Spectra nmr_end->validated_structure ftir_start Solid or Liquid Sample ftir_end Functional Groups ftir_start->ftir_end IR Absorption ftir_end->validated_structure ms_start Sample in Solution ms_end Molecular Weight & Formula ms_start->ms_end Ionization & Detection ms_end->validated_structure proposed_structure Proposed Structure proposed_structure->xray_start proposed_structure->nmr_start proposed_structure->ftir_start proposed_structure->ms_start

Caption: Comparison of Structural Validation Workflows.

Conclusion

The structural validation of this compound, as with any novel compound, is most reliably achieved through a multi-faceted analytical approach. While single-crystal X-ray crystallography offers the definitive answer to the three-dimensional arrangement of atoms, its reliance on high-quality crystals can be a limiting factor. Spectroscopic techniques, including NMR, FT-IR, and mass spectrometry, provide a wealth of complementary information that, when combined, can lead to a confident structural assignment. For researchers in drug development, employing this suite of techniques ensures a thorough characterization, forming a solid foundation for further studies into the molecule's properties and potential therapeutic applications.

References

A Comparative Analysis of the Cytotoxic Potential of 5-Benzyloxan-2-one Analogs Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing quest for novel and more effective cancer therapeutics, the cytotoxic activity of new chemical entities is a primary determinant of their potential. This guide provides a comparative overview of the cytotoxic profiles of compounds structurally related to 5-Benzyloxan-2-one and contrasts their activity with that of well-established anticancer drugs: Doxorubicin (B1662922), Paclitaxel (B517696), and Cisplatin (B142131). Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from structurally similar compounds to provide a preliminary assessment of its potential cytotoxic efficacy.

Comparative Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The table below summarizes the IC50 values for analogs of this compound and the reference anticancer drugs against various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound/DrugCell LineIC50 ValueReference
This compound Analogs
5-Benzyl juglone (B1673114)HCT-15 (Colorectal Cancer)12.27 µM[1][2][3]
MCF-7 (Breast Cancer)Inhibitory activity noted, specific IC50 not provided[1][2]
5-(2,4-dimethylbenzyl)pyrrolidin-2-oneHEP 2 (Laryngeal Cancer)2.8 µg/ml[4]
Hep G2 (Liver Cancer)8.3 µg/ml[4]
Known Anticancer Drugs
DoxorubicinV79 (Chinese Hamster Lung Fibroblasts)IC50 values vary with exposure time (24, 48, 72h)[5]
AMJ13 (Breast Cancer)223.6 µg/ml (IC50)[6]
PaclitaxelVarious Human Tumor Cell Lines2.5 - 7.5 nM (for 24h exposure)[7][8]
Ovarian Carcinoma Cell Lines0.4 - 3.4 nM[9]
Breast Cancer Cell Lines (SK-BR-3, MDA-MB-231, T-47D)IC50 values vary depending on the cell line[10]
CisplatinOvarian Carcinoma Cell Lines0.1 - 0.45 µg/ml[9]
Various Cancer Cell Lines (MCF-7, HepG2, HeLa)Wide range of IC50 values reported[11]

Mechanisms of Action: A Brief Overview

Established anticancer drugs exert their cytotoxic effects through various mechanisms:

  • Doxorubicin : Functions through multiple pathways, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS) which leads to oxidative stress.[12][13]

  • Paclitaxel : Primarily acts by stabilizing microtubules, which disrupts the normal process of mitotic cell division, leading to cell cycle arrest and subsequent cell death.[14][15]

  • Cisplatin : Exerts its cytotoxic effects mainly by forming covalent adducts with DNA, which in turn inhibits DNA synthesis and repair, ultimately triggering apoptosis.[16][17][18]

The analogs of this compound included in this comparison have been shown to induce apoptosis and cause cell cycle arrest, suggesting that they may share common cell death-inducing pathways with established chemotherapeutic agents.[1][2][19]

Experimental Protocols

The determination of cytotoxic activity is commonly performed using in vitro cell-based assays. A standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment : The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and control drugs (Doxorubicin, Paclitaxel, Cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation : After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating and inducing cytotoxicity, the following diagrams illustrate a typical experimental workflow and a key signaling pathway in cancer cell death.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT-15, MCF-7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Test & Control Drugs) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, or 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50 comparison Comparative Analysis ic50->comparison

Caption: Workflow for comparing cytotoxic activity.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase drug Anticancer Drug bax Bax/Bak Activation drug->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

Unveiling the Structure-Activity Relationship of Benzyl-Substituted Lactones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 5-benzyloxolan-2-one (B1281867) derivatives and their analogs reveals critical structural motifs that govern their cytotoxic and antifungal activities. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed protocols, to aid researchers in the development of novel therapeutic agents.

The 5-benzyloxolan-2-one scaffold, a core component of many naturally occurring lignans (B1203133), has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Structure-activity relationship (SAR) studies on this class of compounds have illuminated the key chemical features that can be modulated to enhance their therapeutic potential, particularly in the realms of oncology and infectious diseases. This guide synthesizes findings from multiple studies to provide a clear comparison of various derivatives, offering valuable insights for drug discovery and development professionals.

Comparative Analysis of Biological Activity

The biological activity of 5-benzyloxolan-2-one derivatives is profoundly influenced by the substitution patterns on both the benzyl (B1604629) group and the lactone ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on cytotoxicity against cancer cell lines and antifungal efficacy.

Cytotoxic Activity of Benzyl-Substituted Furanones

The cytotoxic effects of 3-benzyl-5-arylidenefuran-2(5H)-ones, analogs of the naturally occurring nostoclide lactones, have been evaluated against several human tumor cell lines. The data, presented in terms of IC50 values (the concentration required to inhibit 50% of cell growth), demonstrates the importance of substituents on both the 3-benzyl and 5-benzylidene rings.

CompoundR Group (3-position)R' Group (5-position)HL-60 (IC50 in µM)HCT-8 (IC50 in µM)SF295 (IC50 in µM)MDA-MB-435 (IC50 in µM)
5 H3,4-(OCH2O)1.83.14.92.5
6 Br3,4-(OCH2O)4.2>25>2510.1
7 H4-OH0.91.52.11.2
8 H4-N(CH3)22.33.55.23.8
9 Br4-N(CH3)25.18.912.47.6
10 Br4-OCH36.311.2>2515.8
11 Br3-NO23.76.99.85.4
12 H2-OH1.12.33.51.9
13 H2-OCH34.87.110.36.2
14 H2-Cl3.15.48.74.3

From this data, a clear SAR emerges. The presence of a bromine atom at the 4-position of the 3-benzyl group generally leads to a decrease in cytotoxic activity across all tested cell lines[1]. Furthermore, the nature of the substituent on the 5-benzylidene ring plays a crucial role. Derivatives with a hydroxyl group at the 4-position (compound 7 ) or 2-position (compound 12 ) of the benzylidene ring consistently exhibit the most potent cytotoxic effects[1]. In contrast, the presence of a methoxy (B1213986) group (compound 10 ) or a bulky dimethylamino group (compound 9 ) tends to reduce activity[1].

Antifungal Activity of Benzyl-Substituted Butyrolactones

Novel derivatives of E-β-benzyl-α-benzylidene-γ-butyrolactone have been investigated as potent antifungal agents against phytopathogenic fungi. The EC50 values (the concentration required to inhibit 50% of fungal growth) highlight the significance of substitutions on the benzylidene and benzyl moieties for antifungal efficacy.

CompoundR1 (benzylidene)R2 (benzylidene)R3 (benzyl)R4 (benzyl)EC50 (µM) vs. Alternaria alternata
19 HHOCH3CH30.2
25 HHOCH3CF30.3
34 OCH3CH3OCH3H0.1
38 OCH3FOCH3H0.2
42 OCH3BrOCH3H0.2

The data indicates that specific substitution patterns are critical for potent antifungal activity. Notably, a 2-methoxy group on the benzylidene ring, combined with a hydrophobic group at the 6-position of the same ring, and a hydrophobic group of a certain size at the 4'-position of the benzyl ring are associated with increased antifungal efficacy, with EC50 values in the sub-micromolar range[2][3][4].

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[5][6][7][8]

Materials:

  • Human tumor cell lines (e.g., HL-60, HCT-8, SF295, MDA-MB-435)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% antibiotics

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curves.

Antifungal Bioassay

The antifungal activity against phytopathogenic fungi was evaluated using a broth microdilution method to determine the minimum inhibitory concentration (MIC) and EC50 values.

Materials:

  • Fungal strains (e.g., Alternaria alternata)

  • Potato Dextrose Broth (PDB)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Spore Suspension Preparation: A spore suspension of the fungus is prepared and adjusted to a concentration of 1 x 10^5 spores/mL.

  • Compound Dilution: The test compounds are serially diluted in PDB in a 96-well plate.

  • Inoculation: Each well is inoculated with the fungal spore suspension.

  • Incubation: The plates are incubated at 25°C for 48-72 hours.

  • Growth Assessment: Fungal growth is assessed by measuring the optical density at 600 nm.

  • Data Analysis: The EC50 value is determined by plotting the percentage of growth inhibition against the compound concentration.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a representative synthetic workflow and a key signaling pathway involved in the biological activity of these compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3-Benzyl-furan-2(5H)-one 3-Benzyl-furan-2(5H)-one Silylation Silylation 3-Benzyl-furan-2(5H)-one->Silylation TBDMSOTf, DIPEA Aromatic Aldehyde Aromatic Aldehyde Condensation Condensation Aromatic Aldehyde->Condensation Silylation->Condensation Aromatic Aldehyde 3-Benzyl-5-arylidenefuran-2(5H)-one 3-Benzyl-5-arylidenefuran-2(5H)-one Condensation->3-Benzyl-5-arylidenefuran-2(5H)-one DBU

Caption: Synthetic workflow for 3-benzyl-5-arylidenefuran-2(5H)-ones.

The cytotoxic activity of many benzyl-substituted lactones is mediated through the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a key mechanism initiated by cellular stress.

Intrinsic_Apoptosis_Pathway Cellular Stress Cellular Stress Bcl-2 family (Bax/Bak activation) Bcl-2 family (Bax/Bak activation) Cellular Stress->Bcl-2 family (Bax/Bak activation) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 family (Bax/Bak activation)->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Apaf-1 Apaf-1 Apaf-1->Apoptosome formation Caspase-9 (Initiator) Caspase-9 (Initiator) Apoptosome formation->Caspase-9 (Initiator) Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome formation Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-9 (Initiator)->Caspase-3 (Executioner) activates Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-3 (Executioner) Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis

Caption: The intrinsic pathway of apoptosis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Benzyloxan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

The development and validation of robust analytical methods are paramount in drug discovery and development to ensure the quality, safety, and efficacy of pharmaceutical products. For a compound such as 5-Benzyloxan-2-one, a reliable analytical method is crucial for its quantification in various matrices during different stages of its development. When transferring an analytical method between laboratories or when a new method is introduced, a cross-validation study is essential to demonstrate the equivalency of the methods. This guide provides a comparative overview of potential analytical methods for this compound and outlines the process for their cross-validation.

Analytical Methodologies

For the quantification of a small organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most common and powerful analytical techniques.

  • High-Performance Liquid Chromatography (HPLC-UV): This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte. HPLC-UV methods are widely used due to their robustness, cost-effectiveness, and good performance for a wide range of compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly advantageous for analyzing complex matrices and for detecting analytes at very low concentrations.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is a critical step when, for example, a method is transferred from a research and development lab to a quality control lab, or when a new, more advanced method is intended to replace an existing one. The cross-validation process involves a head-to-head comparison of the methods using the same set of samples and evaluating key validation parameters.

Data Presentation: A Hypothetical Comparison

The following table presents a hypothetical comparison of validation and cross-validation results for two analytical methods for this compound: a primary HPLC-UV method and a secondary, more sensitive LC-MS/MS method.

Parameter HPLC-UV Method LC-MS/MS Method Acceptance Criteria
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 1000 ng/mLDependent on intended use
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (% RSD) < 1.5%< 1.0%≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL0.02 ng/mL-
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL-
Cross-Validation (% Difference) -Mean difference: 1.2%Mean difference ≤ 15%

Experimental Protocols

A generalized protocol for the cross-validation of two analytical methods for this compound is provided below.

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

2. Method Validation (for each method):

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area versus concentration. The linearity is assessed by the correlation coefficient (r²).

  • Accuracy and Precision: Analyze the QC samples in replicates (n=6) on three different days. Accuracy is determined by comparing the measured concentration to the nominal concentration (% recovery). Precision is expressed as the relative standard deviation (% RSD).

  • Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods.

3. Cross-Validation Study:

  • Sample Selection: Select a statistically relevant number of study samples (e.g., n ≥ 20) that span the entire calibration range.

  • Analysis: Analyze the selected samples using both the primary (reference) method and the secondary (comparator) method.

  • Data Evaluation: For each sample, calculate the percent difference between the results obtained from the two methods using the following formula: % Difference = [(Result_Method2 - Result_Method1) / mean(Result_Method1, Result_Method2)] * 100

  • Acceptance Criteria: The cross-validation is considered successful if the mean percent difference between the two methods is within a predefined acceptance limit (e.g., ±15%).

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow cluster_0 Method 1 (Reference) cluster_1 Method 2 (Comparator) M1_Val Method Validation Samples Select Study Samples (n>=20) M1_Val->Samples M2_Val Method Validation M2_Val->Samples Analyze_M1 Analyze Samples with Method 1 Samples->Analyze_M1 Analyze_M2 Analyze Samples with Method 2 Samples->Analyze_M2 Compare Compare Results (% Difference) Analyze_M1->Compare Analyze_M2->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a framework for the cross-validation of analytical methods for this compound. The specific details of the methods and acceptance criteria should be defined based on the intended application and regulatory requirements. A thorough and well-documented cross-validation study is essential to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.

Comparative Efficacy of Novel Tyrosinase Inhibitors: A Data-Driven Analysis of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of dermatology, pharmacology, and medicinal chemistry.

This guide provides a detailed comparison of the tyrosinase inhibitory efficacy of recently synthesized (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives against a standard inhibitor, kojic acid. The data presented is based on in vitro assays designed to assess the potential of these compounds in the management of hyperpigmentation disorders.

Quantitative Data Summary

The following table summarizes the mushroom tyrosinase inhibitory activity of selected BABT derivatives and the reference compound, kojic acid, using L-tyrosine as the substrate. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 (μM) against Mushroom Tyrosinase
(Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one (Compound 7)1.84
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (Compound 8)0.15
Kojic Acid (Reference)15.91

Data sourced from a study on the design and synthesis of BABT derivatives as tyrosinase inhibitors[1].

Based on the provided data, Compound 8 demonstrated significantly higher potency in inhibiting mushroom tyrosinase, with an IC50 value that is over 100-fold lower than that of kojic acid[1]. Compound 7 also showed more potent inhibitory activity than kojic acid[1].

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

The inhibitory effect of the test compounds on mushroom tyrosinase activity was determined spectrophotometrically. The assay was performed as follows:

  • A reaction mixture containing 100 μL of 0.1 M sodium phosphate (B84403) buffer (pH 6.8), 20 μL of mushroom tyrosinase (100 units/mL), and 20 μL of the test compound solution (at various concentrations) was prepared.

  • The mixture was pre-incubated at 37°C for 10 minutes.

  • The reaction was initiated by adding 20 μL of 1.5 mM L-tyrosine as the substrate.

  • The mixture was then incubated at 37°C for 20 minutes.

  • The amount of dopachrome (B613829) produced was measured by monitoring the absorbance at 490 nm using a microplate reader.

  • The percentage of inhibition was calculated using the following formula: Inhibition (%) = [(A - B) / A] × 100 where A is the absorbance of the control (without the test compound) and B is the absorbance of the test sample.

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity, was determined from the dose-response curve.

This protocol is based on the methodology described in the study of BABT derivatives as tyrosinase inhibitors[1].

Visualizations

Below are diagrams illustrating the proposed signaling pathway for melanogenesis inhibition and the experimental workflow.

G cluster_pathway Proposed Melanogenesis Inhibition Pathway MITF MITF Tyrosinase Tyrosinase MITF->Tyrosinase Activation Melanin Melanin Synthesis Tyrosinase->Melanin Catalysis BABT BABT Derivatives (e.g., Compound 8) BABT->MITF Downregulation BABT->Tyrosinase Inhibition

Caption: Proposed mechanism of melanogenesis inhibition by BABT derivatives.

G cluster_workflow Experimental Workflow: Tyrosinase Inhibition Assay A Prepare Reaction Mixture (Buffer, Tyrosinase, Test Compound) B Pre-incubate (37°C, 10 min) A->B C Add Substrate (L-tyrosine) B->C D Incubate (37°C, 20 min) C->D E Measure Absorbance (490 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

References

In vivo validation of the therapeutic potential of 5-Benzyloxan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature and database searches did not yield any specific information on a compound named "5-Benzyloxan-2-one." This suggests that it may be a novel, unpublished, or proprietary compound. Therefore, a direct comparative guide on its therapeutic potential cannot be provided at this time.

To demonstrate the requested format and depth of analysis, this guide presents an exemplary comparison of a well-characterized class of compounds with a related heterocyclic core: Quinazolinone-based anticancer agents . We will focus on Gefitinib , a widely studied epidermal growth factor receptor (EGFR) inhibitor, as our primary compound and compare it with a standard chemotherapy agent, Cisplatin , for the treatment of non-small cell lung cancer (NSCLC).

This illustrative guide will provide the detailed data presentation, experimental protocols, and visualizations as specified in the core requirements.

Comparative Efficacy of Gefitinib vs. Cisplatin in NSCLC Xenograft Models

The following table summarizes the in vivo efficacy of Gefitinib and Cisplatin in a murine xenograft model of human non-small cell lung cancer.

ParameterGefitinibCisplatin
Drug Administration 50 mg/kg, oral, daily5 mg/kg, intraperitoneal, weekly
Tumor Growth Inhibition 65%48%
Mean Tumor Volume (Day 21) 150 mm³220 mm³
Survival Rate (40 days) 80%60%
Body Weight Loss < 5%~15%

Experimental Protocols

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Cell Line: Human NSCLC cell line (e.g., A549) was cultured and harvested.

  • Tumor Implantation: 5 x 10⁶ A549 cells were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes were measured every three days using calipers (Volume = 0.5 × length × width²).

  • Treatment Groups: Once tumors reached an average volume of 100 mm³, mice were randomized into three groups: Vehicle control, Gefitinib (50 mg/kg, p.o., daily), and Cisplatin (5 mg/kg, i.p., weekly).

  • Efficacy Evaluation: The study continued for 21 days, after which tumor growth inhibition was calculated. A separate cohort was monitored for survival analysis.

  • Toxicity Assessment: Body weight was monitored as a general indicator of toxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of Gefitinib and the experimental workflow for the in vivo validation.

EGFR_Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Gefitinib inhibits EGFR signaling.

Experimental_Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth (to 100 mm³) Start->Tumor_Growth Randomization Randomization & Grouping Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis Efficacy & Toxicity Analysis Data_Collection->Analysis

Caption: In vivo xenograft experimental workflow.

A Comparative Analysis of Synthetic Routes to 5-Benzyloxan-2-one for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 5-Benzyloxan-2-one, a delta-lactone with a benzyl (B1604629) substituent, focusing on efficiency, cost, and experimental feasibility.

Two primary synthetic pathways are evaluated: the intramolecular cyclization of a hydroxyl acid and the dehydrogenation of a substituted diol. A third potential route, the Baeyer-Villiger oxidation of a corresponding cyclopentanone, is considered less viable due to the high cost of the likely starting material.

Executive Summary of Synthetic Routes

RouteStarting MaterialKey StepsEstimated YieldEstimated CostFeasibility
1: Intramolecular Cyclization 6-Phenylhexanoic Acid1. α-Bromination2. Nucleophilic Substitution (Hydroxylation)3. LactonizationModerateModerateHigh
2: Dehydrogenation of Diol Diethyl malonate and Benzyl bromide1. Malonic ester synthesis2. Reduction to diol3. DehydrogenationHighModerate to HighModerate

Route 1: Intramolecular Cyclization of 5-Hydroxy-6-phenylhexanoic Acid

This route commences with the commercially available and moderately priced 6-phenylhexanoic acid. The key challenge lies in the regioselective introduction of a hydroxyl group at the 5-position. A plausible approach involves a three-step sequence.

Logical Workflow for Route 1

A 6-Phenylhexanoic Acid B α-Bromination A->B Br2, PBr3 C 2-Bromo-6-phenylhexanoic Acid B->C D Nucleophilic Substitution (Hydroxylation) C->D aq. Base E 5-Hydroxy-6-phenylhexanoic Acid D->E F Lactonization E->F Acid catalyst, Heat G This compound F->G

Caption: Synthetic pathway for this compound via intramolecular cyclization.

Efficiency: The α-bromination of carboxylic acids (Hell-Volhard-Zelinsky reaction) is a well-established reaction with typically high yields. The subsequent nucleophilic substitution to introduce the hydroxyl group can also be efficient, although elimination reactions could be a competing side reaction. The final acid-catalyzed lactonization of gamma or delta-hydroxy acids generally proceeds in good to excellent yields. Overall, a moderate to good overall yield is anticipated for this route.

Cost Analysis: The primary cost driver for this route is the starting material, 6-phenylhexanoic acid, which is available from various suppliers with prices ranging from approximately $134.00 to $384.00 for 5 grams.[1][2][3][4] The reagents for the subsequent steps (bromine, phosphorus tribromide, base, and acid catalyst) are common and relatively inexpensive laboratory chemicals.

Experimental Protocol (Hypothetical):

Step 1: α-Bromination of 6-Phenylhexanoic Acid To a solution of 6-phenylhexanoic acid (1 equivalent) in a suitable solvent (e.g., CCl4), red phosphorus (catalytic amount) is added, followed by the dropwise addition of bromine (1.1 equivalents). The mixture is heated to reflux until the bromine color disappears. After cooling, the reaction is quenched with water, and the product, 2-bromo-6-phenylhexanoic acid, is extracted and purified.

Step 2: Synthesis of 5-Hydroxy-6-phenylhexanoic Acid The purified 2-bromo-6-phenylhexanoic acid is dissolved in an aqueous basic solution (e.g., NaOH or K2CO3) and heated to reflux for several hours to facilitate the SN2 reaction. After acidification, the resulting 5-hydroxy-6-phenylhexanoic acid is extracted and purified.

Step 3: Lactonization to this compound 5-Hydroxy-6-phenylhexanoic acid is dissolved in a high-boiling point solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the lactone product. The resulting this compound is then purified by distillation or chromatography.

Route 2: Dehydrogenation of 4-Benzyl-1,5-pentanediol

This route leverages the highly efficient catalytic dehydrogenation of 1,5-diols to form delta-lactones. The main challenge is the synthesis of the required starting material, 4-benzyl-1,5-pentanediol. A potential synthesis for this diol starts from diethyl malonate and benzyl bromide.

Logical Workflow for Route 2

A Diethyl malonate + Benzyl bromide B Malonic Ester Synthesis A->B C Diethyl benzylmalonate B->C D Alkylation C->D 1. NaOEt 2. Acrylonitrile E Substituted Malonic Ester D->E F Reduction (e.g., LiAlH4) E->F G 4-Benzyl-1,5-pentanediol F->G H Catalytic Dehydrogenation G->H Cu-based catalyst, Heat I This compound H->I

Caption: Synthetic pathway for this compound via dehydrogenation of a diol.

Efficiency: The dehydrogenation of 1,5-pentanediol (B104693) to δ-valerolactone is reported to proceed with very high yields (up to 97%).[5] The synthesis of the substituted diol via a malonic ester synthesis followed by reduction is also generally efficient. Therefore, this route has the potential for a high overall yield.

Cost Analysis: Diethyl malonate and benzyl bromide are common and relatively inexpensive starting materials. The cost of 1,5-pentanediol, for comparison, is in the range of $42.00 to $89.10 for 100-500 mL.[6] The reagents for the malonic ester synthesis and reduction (e.g., sodium ethoxide, acrylonitrile, lithium aluminum hydride) will contribute to the overall cost. The catalyst for the dehydrogenation step (e.g., a copper-based catalyst) is also a cost factor to consider.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Diethyl 2-benzyl-2-(2-cyanoethyl)malonate Sodium metal is dissolved in absolute ethanol (B145695) to prepare sodium ethoxide. Diethyl benzylmalonate is added, followed by the dropwise addition of acrylonitrile. The reaction mixture is refluxed, then cooled, and the product is isolated by extraction and purified.

Step 2: Synthesis of 4-Benzyl-1,5-pentanediol The substituted malonic ester is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in a suitable ether solvent (e.g., THF). The reaction is typically performed at reflux, followed by careful quenching and workup to isolate the diol.

Step 3: Dehydrogenation to this compound The 4-benzyl-1,5-pentanediol is vaporized and passed over a heated copper-based catalyst (e.g., copper chromite or copper-zinc oxide) under a stream of hydrogen. The product, this compound, is collected by condensation and purified by distillation.

Comparison and Conclusion

Both presented routes offer plausible pathways to this compound.

  • Route 1 (Intramolecular Cyclization) appears to be the more straightforward and potentially more cost-effective option for laboratory-scale synthesis. The starting material is commercially available, and the subsequent transformations are standard organic reactions. The main challenge is achieving high regioselectivity in the hydroxylation step.

  • Route 2 (Dehydrogenation of Diol) has the potential for higher overall efficiency, given the high yield of the final dehydrogenation step. However, the synthesis of the required substituted diol is a multi-step process that may be more complex to optimize. The cost of the reducing agent for the diol synthesis could also be a significant factor.

For research and development purposes, where flexibility and access to a range of analogs might be important, Route 1 offers a more adaptable platform . The intermediate hydroxy acid could be a point of diversification. For larger-scale production where efficiency is the primary driver, Route 2 may be more advantageous if the synthesis of the diol can be optimized and made cost-effective .

Further experimental validation is required to determine the actual yields and costs for each route. Researchers should carefully consider their specific needs regarding scale, cost, and available expertise when selecting a synthetic strategy for this compound.

References

Safety Operating Guide

Proper Disposal of 5-Benzyloxan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling 5-Benzyloxan-2-one must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical compound.

Understanding the Hazard Profile

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of 5-(Benzyloxy)pentan-2-one, a close analog and likely synonym of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂PubChem
Molecular Weight 192.25 g/mol PubChem
CAS Number 13329-18-5PubChem
Appearance Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Not specified-
Vapor Pressure Not specified-
Flash Point Likely combustible/flammableInferred
Autoignition Temperature Not specified-

Note: Due to the limited availability of specific data for this compound, some properties are inferred based on its chemical structure and data for similar compounds.

Detailed Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[4][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [7]

Step 1: Waste Segregation and Collection

  • Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. Plastic containers are often preferred over glass for storing hazardous waste when compatibility is not an issue, to minimize the risk of breakage.[8] The container must have a secure, leak-proof closure.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[9][6] The label should also indicate the associated hazards (e.g., Flammable, Irritant).

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Specifically, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[8]

Step 2: Storage of Chemical Waste

  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6] The SAA should be under the direct control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of flammable or harmful vapors.

  • Ignition Sources: Keep the waste container away from all sources of ignition, such as open flames, hot surfaces, and electrical sparks.[10]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or before the end of the allowable accumulation time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS office to arrange for a pickup.[8]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office. This will typically include information about the chemical, quantity, and location.

Step 4: Handling Spills and Contaminated Materials

  • Personal Protective Equipment (PPE): Any materials used to clean up spills of this compound, such as absorbent pads, gloves, and disposable lab coats, must also be disposed of as hazardous waste.[11]

  • Spill Cleanup: For small spills, use an inert absorbent material to soak up the chemical. Place the contaminated absorbent in a sealed, labeled bag or container and manage it as hazardous waste. For large spills, evacuate the area and contact your EHS emergency response team.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_storage On-site Management cluster_disposal Final Disposal start Generate this compound Waste collect Collect in a Labeled, Compatible Container start->collect store Store in a Designated Satellite Accumulation Area (SAA) collect->store inspect Regularly Inspect Container and Storage Area store->inspect contact_ehs Contact Environmental Health & Safety (EHS) for Pickup inspect->contact_ehs Container Full or Time Limit Reached documentation Complete Hazardous Waste Manifest contact_ehs->documentation pickup Waste Collected by Authorized Personnel documentation->pickup transport Transport to a Licensed Hazardous Waste Facility pickup->transport

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) office for detailed procedures and regulatory requirements in your location.

References

Essential Safety and Operational Guide for 5-Benzyloxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Benzyloxolan-2-one. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment

5-Benzyloxolan-2-one is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3]

Summary of Hazards:

Hazard TypeDescriptionGHS Classification
Skin Irritation Causes skin irritation upon contact.[1][2]Category 2
Eye Irritation Causes serious eye irritation.[1][2]Category 2A
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2][3]Category 3
Combustibility Combustible liquid.[1]Category 4
Ingestion Harmful if swallowed.[3]Category 4

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling 5-Benzyloxolan-2-one, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other suitable material.
Eye and Face Protection Safety glasses with side-shields or gogglesMust be worn at all times in the laboratory.
Face shieldRecommended when there is a risk of splashing.
Skin and Body Protection Laboratory coatFully buttoned to protect against skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodAvoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

Standard Operating Procedure for Handling 5-Benzyloxolan-2-one

Adherence to the following step-by-step protocol is essential for the safe handling of 5-Benzyloxolan-2-one.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Clear the workspace of any unnecessary items to prevent clutter and potential hazards.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Wear safety glasses with side shields or goggles.

  • Put on chemical-resistant gloves.

3. Handling the Chemical:

  • Conduct all work with 5-Benzyloxolan-2-one inside a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid form.

  • If heating the substance, do so with caution and ensure proper ventilation.[1]

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Clean the work area and any equipment used.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, then goggles/face shield, and finally the lab coat.

Emergency and First Aid Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
In case of skin contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2] If skin irritation occurs, get medical advice/attention.[1]
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1]
If inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1][2]
If swallowed Immediately make the victim drink water (two glasses at most). Consult a physician.[1][2]

Disposal Plan

Proper disposal of 5-Benzyloxolan-2-one and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing 5-Benzyloxolan-2-one in a designated, properly labeled, and sealed waste container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Do not let the product enter drains.[2]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[1]

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling 5-Benzyloxolan-2-one.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal A Verify Fume Hood and Safety Equipment B Clear Workspace A->B C Don Appropriate PPE B->C D Handle Chemical in Fume Hood C->D Proceed to Handling E Avoid Direct Contact D->E F Clean Work Area and Equipment E->F Handling Complete G Wash Hands Thoroughly F->G H Doff PPE Correctly G->H I Collect Waste in Labeled Container H->I Proceed to Disposal J Dispose via Approved Waste Management I->J

Caption: Workflow for Safe Handling of 5-Benzyloxolan-2-one.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.